Product packaging for Brorphine-d7(Cat. No.:)

Brorphine-d7

Cat. No.: B8256758
M. Wt: 407.4 g/mol
InChI Key: CNOFBGYRMCBVLO-DMONGCNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brorphine-d7 is a deuterated stable isotopologue of the synthetic opioid brorphine, specifically designed for use as an internal standard in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application is in quantitative bioanalysis, enabling researchers to achieve high precision and accuracy when measuring concentrations of the parent compound in complex biological matrices like blood, serum, and tissue homogenates. This is critical for forensic toxicology investigations, pharmacokinetic studies, and public health monitoring of novel psychoactive substances (NPS). The parent compound, brorphine, is a potent synthetic opioid belonging to the piperidine benzimidazolone class and acts as a high-efficacy agonist at the μ-opioid receptor (MOR), with studies indicating a potency approximately 13 times greater than morphine . It has been identified in post-mortem toxicology cases and seized drug materials, underscoring its significance in public health and forensic science . Internationally controlled under Schedule I of the Single Convention on Narcotic Drugs, brorphine has no approved medical use and is associated with a high risk of abuse and fatal respiratory depression . By incorporating seven deuterium atoms, this compound exhibits nearly identical chemical properties to its non-deuterated counterpart while being distinguishable by mass spectrometry. This allows for reliable quantification of brorphine in research aimed at understanding the prevalence, metabolism, and toxicological profile of this emerging opioid. This product is intended for research purposes only by trained professionals. It is not for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22BrN3O B8256758 Brorphine-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOFBGYRMCBVLO-DMONGCNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])N2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])Br)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Characterization of Brorphine-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Brorphine-d7, a deuterated analog of the potent synthetic opioid, Brorphine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and metabolic profile. This compound is primarily utilized as an internal standard for the quantitative analysis of Brorphine in various biological matrices.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Brorphine, a synthetic opioid with a distinct piperidine benzimidazolone structure. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

PropertyValueSource
Formal Name 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[1]
CAS Number 2831715-45-6[1]
Molecular Formula C₂₀H₁₅D₇BrN₃O[1]
Formula Weight 407.4[1]
Purity ≥98%[1]
Appearance A crystalline solid[1]
Solubility Soluble in DMSO and Ethanol[1]

Synthesis

A specific, publicly available synthesis protocol for this compound is not currently documented in peer-reviewed literature. However, the synthesis of its parent compound, Brorphine, and other structurally similar opioids has been described. The synthesis of this compound would likely follow a similar synthetic route to Brorphine, incorporating deuterated starting materials to introduce the seven deuterium atoms at the specified positions. The general synthesis of related benzimidazolone opioids involves the reaction of a substituted piperidine with a benzimidazolone precursor.

Analytical Characterization

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following are detailed experimental protocols for the analysis of Brorphine, which are directly applicable for the detection and quantification of this compound, with adjustments for the mass difference.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of Brorphine and its deuterated analog.

Experimental Protocol:

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction of the sample (e.g., blood, urine, or tissue homogenate).

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Spike the sample with a known concentration of this compound internal standard.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of Brorphine and this compound. A full scan mode can be used for qualitative identification.

    • Mass Range: 50-550 amu for full scan.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass accuracy, enabling confident identification and quantification of Brorphine and this compound, especially in complex matrices.[2]

Experimental Protocol:

  • Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.[2]

  • Sample Preparation:

    • Perform a protein precipitation or solid-phase extraction of the biological sample.

    • Evaporate the solvent and reconstitute in the mobile phase.

    • Add this compound internal standard.

  • LC Conditions: [2]

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over approximately 10 minutes.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 40 °C.[2]

  • MS Conditions: [2]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Capillary Voltage: 3500 V.[2]

    • Fragmentor Voltage: 175 V.[2]

    • Collision Energy: A range of collision energies (e.g., 10, 20, 40 eV) can be used for fragmentation analysis (MS/MS).[2]

    • Acquisition Mode: Targeted MS/MS for quantification or Auto MS/MS for identification.[2]

Mass Spectrometry Data:

While specific mass spectra for this compound are not publicly available, the expected mass shift and fragmentation patterns can be predicted based on the structure and the data available for Brorphine. The protonated molecule of Brorphine is observed at m/z 400.1019.[2] For this compound, the protonated molecule would be expected at approximately m/z 407. The fragmentation of Brorphine would likely involve cleavage of the ethyl bridge and fragmentation of the piperidine ring. The corresponding fragments for this compound would be shifted by the mass of the deuterium atoms.

Metabolism

The metabolism of Brorphine has been studied, and it is expected that this compound follows similar metabolic pathways. The primary metabolic transformations include N-dealkylation and hydroxylation of the benzimidazolone and piperidine rings. Due to the kinetic isotope effect, the rate of metabolism at the deuterated positions may be slightly slower for this compound compared to Brorphine.

Mechanism of Action and Signaling Pathway

Brorphine is a potent agonist of the µ-opioid receptor (MOR).[1] Its high affinity for this receptor is responsible for its analgesic and euphoric effects, as well as its adverse effects such as respiratory depression. The binding of Brorphine to the MOR initiates a G-protein signaling cascade.

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway activated by the binding of an opioid agonist like Brorphine to the µ-opioid receptor.

MOR_Signaling Brorphine Brorphine MOR μ-Opioid Receptor (GPCR) Brorphine->MOR G_protein G-protein (αβγ) MOR->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_betagamma->K_channel Opens Ca_channel Ca2+ Channel G_betagamma->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Reduced signaling K_channel->Neuronal_Inhibition K+ efflux Ca_channel->Neuronal_Inhibition Reduced Ca2+ influx Quantification_Workflow start Biological Sample (e.g., Blood, Urine) extraction Sample Preparation (LLE or SPE) start->extraction add_is Spike with This compound (Internal Standard) extraction->add_is analysis LC-MS/MS or GC-MS Analysis add_is->analysis quant Quantification (Peak Area Ratio) analysis->quant result Concentration of Brorphine in Sample quant->result

References

Brorphine-d7: A Technical Guide to its Physical, Chemical, and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Brorphine-d7, a deuterated analog of the potent synthetic opioid Brorphine. This document details available data on its analytical characterization, metabolic pathways, and the signaling cascade it initiates upon binding to the µ-opioid receptor. Experimental methodologies are outlined to support further research and development in the fields of pharmacology, toxicology, and analytical chemistry.

Physicochemical Properties

This compound is the deuterated form of Brorphine, a synthetic opioid with a piperidine benzimidazolone structure.[1] The incorporation of seven deuterium atoms increases its molecular weight, making it a valuable tool as an internal standard for the quantification of Brorphine in biological matrices using mass spectrometry.[2][3]

PropertyValueSource
Formal Name 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[2]
CAS Number 2831715-45-6[2]
Molecular Formula C20H15BrD7N3O[2]
Formula Weight 407.4 g/mol [2]
Purity ≥99% deuterated forms (d1-d7)[2]
Formulation A 1 mg/ml solution in methanol[2]
Solubility Soluble in DMSO and Ethanol[3]
Stability ≥ 5 years[3]

Analytical Characterization

The detection and quantification of Brorphine and its deuterated analog are crucial for forensic and research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for its identification and quantification in various biological matrices.

ParameterMethodMatrixValueSource
Linearity Range LC-MS/MSOral Fluid0.05 - 50 ng/mL (R2 = 0.9993)[3]
Limit of Detection (LOD) LC-MS/MSOral Fluid0.015 ng/mL[3]
Limit of Quantification (LOQ) LC-MS/MSOral Fluid0.05 ng/mL[3]
Average Concentration LC-MS/MSBlood (Forensic Cases)2.5 ± 3.1 ng/mL[4]
Average Concentration LC-MS/MSUrine (Forensic Cases)4.6 ± 7.6 ng/mL[4]

Pharmacology and Signaling Pathway

Brorphine is a potent and full agonist of the µ-opioid receptor (MOR), exhibiting a higher potency than morphine.[1][5] Like other µ-opioid agonists, its activation of the MOR is expected to produce effects such as analgesia, euphoria, and respiratory depression.[6] The signaling cascade initiated by Brorphine at the MOR involves the activation of inhibitory G proteins (Gi/o), leading to downstream cellular effects.

Brorphine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brorphine Brorphine MOR µ-Opioid Receptor (MOR) Brorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production of Efflux K+ Efflux K_channel->Efflux Influx Ca2+ Influx Ca_channel->Influx Reduces Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Efflux->Hyperpolarization Influx->Hyperpolarization

Caption: µ-Opioid Receptor Signaling Pathway Activated by Brorphine.

Experimental Protocols

Quantification of Brorphine in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the determination of Brorphine in oral fluid.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Oral Fluid Sample (spiked with this compound) Extraction Fabric Phase Sorptive Extraction (FPSE) Sample->Extraction Elution Elution Extraction->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using This compound Internal Standard Detection->Quantification

Caption: Experimental Workflow for Brorphine Quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Spike oral fluid samples with a known concentration of this compound as an internal standard.

    • Perform fabric phase sorptive extraction (FPSE) to isolate the analyte and internal standard from the matrix.

    • Elute the compounds from the FPSE device.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases typically consisting of ammonium formate and formic acid in water and methanol.

    • Detect and quantify Brorphine and this compound using multiple reaction monitoring (MRM) in positive ionization mode.

In Vitro Metabolism of Brorphine

This protocol outlines a general procedure for studying the in vitro metabolism of Brorphine using human liver microsomes, based on methodologies described for Brorphine and other opioids.[4]

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing pooled human liver microsomes, Brorphine, and an NADPH-regenerating system in a phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C for a specified time.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Cleanup:

    • Centrifuge the terminated incubation mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • Metabolite Identification:

    • Analyze the supernatant using a high-resolution mass spectrometer (e.g., LC-QTOF-MS) to identify potential metabolites.

    • Metabolism is expected to occur via N-dealkylation and hydroxylation.[4][7]

Conclusion

This compound serves as an essential analytical tool for the accurate quantification of the potent synthetic opioid Brorphine. Understanding its physicochemical properties, analytical behavior, and the pharmacological actions of its non-deuterated counterpart is critical for researchers in drug development, forensic science, and toxicology. The provided experimental frameworks offer a starting point for further investigation into the complex nature of this novel psychoactive substance.

References

Brorphine-d7: A Technical Guide to its Mechanism of Action as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Novel Opioid Analysis

The emergence of highly potent novel psychoactive substances (NPS), such as the synthetic opioid Brorphine, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds in complex biological matrices is paramount for toxicological assessment, clinical diagnosis, and drug development research. Brorphine, a potent mu-opioid receptor agonist, requires sensitive analytical methods for its detection and quantification.[1]

This technical guide focuses on the role and mechanism of action of Brorphine-d7 as an internal standard in the quantitative analysis of Brorphine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It will provide a detailed overview of the underlying principles, a representative experimental protocol, and a discussion of the data analysis workflow.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. The fundamental principle lies in its chemical and physical similarity to the target analyte, Brorphine.

2.1 Physicochemical Properties and Structural Similarity

This compound is structurally identical to Brorphine, with the exception that seven hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass does not significantly alter the compound's chemical properties, such as its polarity, solubility, and ionization potential.

2.2 Co-elution and Ionization Efficiency

During chromatographic separation, this compound co-elutes with Brorphine, meaning they travel through the analytical column at the same rate and reach the mass spectrometer's ion source simultaneously. Because their chemical structures are nearly identical, they exhibit the same ionization efficiency in the ion source.

2.3 Correction for Analytical Variability

Any variations that occur during sample preparation (e.g., extraction efficiency, sample loss), injection volume, or instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively canceled out, leading to highly accurate and precise quantification.

Brorphine's Pharmacological Context: The Mu-Opioid Receptor Signaling Pathway

While this guide focuses on the analytical application of this compound, understanding the pharmacological context of Brorphine is crucial for the target audience. Brorphine exerts its potent opioid effects by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression.[2][3][4]

mu_opioid_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Adverse Effects) MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation GRK GRK Phosphorylation MOR->GRK Activation Brorphine Brorphine Brorphine->MOR Agonist Binding AC Adenylate Cyclase (Inhibition) G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Internalization Receptor Internalization (Tolerance) Beta_Arrestin->Internalization Adverse_Effects Respiratory Depression Beta_Arrestin->Adverse_Effects

Mu-Opioid Receptor Signaling Pathway Activated by Brorphine.

Experimental Protocol: A Representative LC-MS/MS Method

While a specific validated method for Brorphine using this compound is not yet widely published, the following protocol is a representative example based on established methodologies for the analysis of novel synthetic opioids in biological matrices.[5][6]

4.1 Materials and Reagents

  • Brorphine analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Drug-free human plasma/blood for calibration and quality control samples

4.2 Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of plasma or whole blood, add 20 µL of a 100 ng/mL this compound internal standard solution.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

4.4 Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Brorphine400.1165.135
Brorphine400.1121.145
This compound407.1165.135
This compound407.1121.145

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Analysis

5.1 Calibration Curve and Linearity

A calibration curve is constructed by analyzing a series of calibration standards of known Brorphine concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL) spiked with a constant concentration of this compound. The ratio of the peak area of Brorphine to the peak area of this compound is plotted against the concentration of Brorphine. A linear regression analysis is performed, and a high coefficient of determination (R² > 0.99) indicates a good fit.

5.2 Quantitative Data Summary

The following table presents typical validation parameters for the analysis of novel synthetic opioids using LC-MS/MS with a deuterated internal standard.[5][7][8][9] Please note that these are representative values, and specific performance will vary depending on the laboratory, instrumentation, and matrix.

ParameterTypical Value
Linearity (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Brorphine using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Blood, Plasma) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Injection Evap_Recon->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Brorphine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Metabolic Fate of Brorphine-d7: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Brorphine is a potent synthetic opioid with a novel chemical structure that has emerged on the new psychoactive substances (NPS) market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This technical guide provides an in-depth overview of the in-vitro metabolic fate of Brorphine, with a focus on its deuterated analog, Brorphine-d7. The primary metabolic pathways involve Phase I reactions, specifically N-dealkylation and hydroxylation, which have been identified through studies utilizing human liver microsomes. This document summarizes the available data, presents detailed experimental protocols for in-vitro studies, and provides visualizations of the metabolic pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on the non-deuterated parent compound to provide a comprehensive resource. The deuterium labeling in this compound is not expected to alter the primary metabolic pathways, although it may influence the rate of metabolism.

Data Presentation: In-Vitro Metabolites of Brorphine

Metabolite ClassMetabolic ReactionPresumed Structure of this compound Metabolite
Hydroxy-Brorphine-d7HydroxylationAddition of a hydroxyl group (-OH) to the this compound molecule. The main in-vitro metabolite is formed through hydroxylation.[1]
Nor-Brorphine-d7N-dealkylationRemoval of the ethyl-4-bromophenyl group from the piperidine nitrogen of this compound.

Experimental Protocols

The following protocols are based on established methodologies for in-vitro drug metabolism studies using human liver microsomes and analytical parameters reported in the literature for Brorphine analysis.[2][3]

In-Vitro Incubation with Human Liver Microsomes (HLM)

This protocol describes the incubation of this compound with pooled human liver microsomes to generate metabolites.

Materials:

  • This compound solution (e.g., 1 mg/mL in methanol)

  • Pooled Human Liver Microsomes (pHLM), protein concentration of 20 mg/mL

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Purified water

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a working solution of this compound (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

  • In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (0.5 M, pH 7.4)

    • Pooled Human Liver Microsomes (to a final protein concentration of 0.5-1.0 mg/mL)

    • This compound working solution (to a final concentration of 1-10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-QTOF-MS analysis.

LC-QTOF-MS Analysis of Metabolites

This protocol outlines the parameters for the analysis of this compound and its metabolites using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry.[3]

Instrumentation:

  • Agilent Technologies 6230 LC-TOF-MS or similar[3]

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 Rapid Resolution HT (3x100mm, 1.8µm)[3]

  • Mobile Phase A: 5 mM Ammonium formate with 0.05% formic acid in water[3]

  • Mobile Phase B: Acetonitrile with 0.05% formic acid

  • Gradient:

    • Initial: 95% A / 5% B

    • Ramp to 3% A / 97% B over 7.25 minutes

    • Return to 95% A / 5% B at 8.25 minutes[3]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[3]

  • Autosampler Temperature: 15 °C[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Scan Range: 100 - 1000 Da[3]

  • Ion-Spray Voltage: 5500 V

  • Ion-Source Temperature: 550 °C

  • Gas 1 (Nitrogen): 55 psi

  • Gas 2 (Nitrogen): 55 psi

  • Curtain Gas (Nitrogen): 55 psi

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_incubation In-Vitro Incubation cluster_extraction Sample Preparation cluster_analysis Analysis start Prepare Incubation Mixture (this compound, pHLM, Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate vortex Vortex to Precipitate Protein terminate->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-QTOF-MS Analysis supernatant->analysis metabolic_pathway cluster_phase1 Phase I Metabolism (HLM) Brorphine This compound Hydroxylation Hydroxylation Brorphine->Hydroxylation N_dealkylation N-dealkylation Brorphine->N_dealkylation Hydroxy_Brorphine Hydroxy-Brorphine-d7 Hydroxylation->Hydroxy_Brorphine Nor_Brorphine Nor-Brorphine-d7 N_dealkylation->Nor_Brorphine

References

An In-Depth Technical Guide to the Interpretation and Application of Brorphine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brorphine-d7, focusing on the interpretation of its Certificate of Analysis (CoA) and its application in quantitative analytical methods. Brorphine is a potent novel synthetic opioid that acts as a full agonist at the µ-opioid receptor.[1][2][3] this compound is its deuterated isotopologue, designed for use as an internal standard in mass spectrometry-based analytical techniques to ensure accurate and precise quantification of Brorphine in biological and forensic samples.[4]

Interpreting the Certificate of Analysis (CoA)

A Certificate of Analysis for a reference standard like this compound is a critical document that guarantees its identity, purity, and quality. While a specific CoA is not publicly available, this section outlines the typical data presented and its interpretation for research applications.

Product Identification and Properties

This section of the CoA provides fundamental information about the compound.

ParameterValueSignificance for the Researcher
Product Name This compoundThe common name for the deuterated analog of Brorphine.
Item Number 31566 (Example from Cayman Chemical)[4]A unique identifier for ordering and batch tracking.
CAS Number 2831715-45-6[4]The unique Chemical Abstracts Service registry number, ensuring unambiguous identification.
Chemical Name 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[4]The systematic name describing the precise molecular structure and location of deuterium atoms.
Molecular Formula C₂₀H₁₅D₇BrN₃O[4]Confirms the elemental composition, including the seven deuterium atoms.
Molecular Weight 407.4 g/mol [4]Essential for preparing solutions of known molarity and for mass spectrometry settings.
Storage -20°CRecommended temperature to ensure long-term stability and prevent degradation.
Stability ≥ 5 years (Example from Cayman Chemical)[4]Indicates the shelf-life under proper storage conditions.
Analytical Data and Quality Control

This section details the results of quality control tests performed on the specific batch of the reference standard. The data presented here is hypothetical but representative of a typical CoA.

Analytical TestSpecificationHypothetical ResultInterpretation for the Researcher
Purity (LC-MS) ≥98%99.5%Indicates that 99.5% of the material is this compound, ensuring minimal interference from impurities in the analytical assay.
Deuterated Incorporation ≥99% d₁-d₇ forms[4]99.8%Confirms the high isotopic enrichment. This is critical to prevent isotopic crosstalk with the non-deuterated Brorphine analyte.
Identity (¹H-NMR) Conforms to structureConformsNuclear Magnetic Resonance spectroscopy confirms the molecular structure and the positions of the deuterium labels.
Identity (Mass Spec) Conforms to structureConformsMass spectrometry confirms the correct mass-to-charge ratio (m/z) for the deuterated molecule, verifying its identity.
Solution Concentration 100 µg/mL101.2 µg/mLProvides the precise concentration of the supplied solution, which is crucial for accurate preparation of calibration curves and controls.

Experimental Protocols and Workflows

This compound is primarily used as an internal standard for the quantification of Brorphine in complex matrices like blood, urine, or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

General Protocol for Brorphine Quantification in Blood
  • Sample Preparation:

    • Pipette 1 mL of whole blood into a centrifuge tube.

    • Add a known concentration of this compound internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, perform Solid Phase Extraction (SPE) for cleaner samples. The supernatant is evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 analytical column to separate Brorphine from other matrix components.

    • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Brorphine and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the Brorphine analyte to the this compound internal standard.

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of Brorphine in the unknown sample by interpolating its peak area ratio from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Collect Blood Sample B 2. Add this compound (Internal Standard) A->B C 3. Protein Precipitation / SPE B->C D 4. Evaporate & Reconstitute C->D E 5. Inject Sample D->E F 6. Chromatographic Separation E->F G 7. Mass Spec Detection (MRM) F->G H 8. Calculate Peak Area Ratio (Analyte/IS) G->H I 9. Generate Calibration Curve H->I J 10. Quantify Brorphine Concentration I->J G cluster_membrane Cell Membrane cluster_gprotein G-Protein (Gi/Go) cluster_intracellular Intracellular Space Brorphine Brorphine MOR μ-Opioid Receptor (GPCR) Brorphine->MOR Binds G_alpha Gαi MOR->G_alpha Activates G_beta_gamma Gβγ MOR->G_beta_gamma BetaArrestin β-Arrestin MOR->BetaArrestin Recruits AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_beta_gamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Desensitization Receptor Desensitization BetaArrestin->Desensitization

References

Technical Guide on the Commercial Availability and Sourcing of Brorphine-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brorphine is a potent piperidine-based synthetic opioid that has been identified as a novel psychoactive substance (NPS) on the illicit drug market.[1][2][3] As a full agonist at the µ-opioid receptor, its emergence has necessitated the development of robust analytical methods for its detection and quantification in forensic and clinical settings.[1][4] Brorphine-d7 is the deuterated isotopic analog of brorphine. It serves as an essential internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in toxicological testing.[5] This guide provides an in-depth overview of the commercial availability of this compound, its application in analytical protocols, and the relevant pharmacology of brorphine.

Commercial Availability and Sourcing

This compound is available for research and forensic use from specialized chemical suppliers. Due to its classification as a Schedule I controlled substance in the United States, its acquisition is subject to stringent regulatory requirements.[1][5]

Known Suppliers

One of the primary commercial sources for this compound is Cayman Chemical. It is supplied as an analytical reference standard intended for use as an internal standard.[5]

Technical Specifications

The following table summarizes the technical data for this compound as provided by commercial suppliers.

Parameter Value
Formal Name 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
CAS Number 2831715-45-6
Molecular Formula C₂₀H₁₅D₇BrN₃O
Formula Weight 407.4
Purity ≥99% deuterated forms (d₁-d₇)
Formulation A solution in methanol
Solubility Soluble in DMSO and Ethanol
Storage -20°C
Stability ≥ 5 years

Data sourced from Cayman Chemical.[5]

Application in Analytical Methods

The principal application of this compound is as an internal standard in mass spectrometry-based methods to quantify brorphine in biological matrices.

Experimental Protocol: Quantification of Brorphine in Biological Samples using LC-MS/MS

The following is a generalized protocol based on methodologies described in forensic literature for the analysis of novel synthetic opioids.[4][6]

  • Sample Preparation:

    • To a 1 mL blood or urine sample, add a known concentration of this compound internal standard.

    • Perform protein precipitation, typically with acetonitrile.

    • Vortex and centrifuge the sample.

    • The supernatant can be further purified using solid-phase extraction (SPE) or directly diluted for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of ammonium formate and formic acid in water and acetonitrile.

    • Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both brorphine and this compound.

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known brorphine concentrations with a constant amount of this compound.

    • The ratio of the peak area of brorphine to the peak area of this compound is plotted against the concentration of the calibrators.

    • The concentration of brorphine in the unknown sample is determined from this calibration curve.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Biological Sample (Blood/Urine) B Add this compound (Internal Standard) A->B C Protein Precipitation / SPE B->C D Extract for Analysis C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM) E->F G Generate Calibration Curve F->G H Calculate Brorphine Concentration G->H

Caption: Workflow for Brorphine quantification using this compound.

Quantitative Data from Forensic Casework

The following table summarizes brorphine concentrations found in authentic forensic cases.

Biological Matrix Average Concentration (ng/mL) Median (ng/mL) Range (ng/mL)
Blood2.5 ± 3.11.10.1–10
Urine4.6 ± 7.61.60.2–23

Data from a study of 20 forensic cases.[6]

Pharmacology of Brorphine

Understanding the pharmacology of brorphine is crucial for interpreting toxicological findings. Brorphine is a potent full agonist at the µ-opioid receptor (MOR) and a partial agonist at the kappa-opioid receptor (KOR).[7]

Mechanism of Action and Signaling Pathway

Activation of the µ-opioid receptor by brorphine initiates two primary intracellular signaling pathways:

  • G-protein Pathway: This pathway is associated with the desired analgesic effects of opioids.[7]

  • β-arrestin Pathway: Recruitment of β-arrestin is linked to the adverse effects of opioids, such as respiratory depression and constipation.[7]

Brorphine was initially investigated with the aim of finding biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway, which could lead to safer analgesics.[3]

G cluster_0 Brorphine Binding to µ-Opioid Receptor cluster_1 Signaling Cascades A Brorphine B µ-Opioid Receptor A->B C G-protein Pathway B->C D β-arrestin Pathway B->D E Analgesia C->E F Respiratory Depression D->F

Caption: Brorphine's µ-opioid receptor signaling pathways.

Metabolism of Brorphine

Metabolism studies are critical for identifying appropriate biomarkers of exposure. In vitro and in vivo studies have identified the primary metabolic pathways for brorphine.

Metabolic Pathways

The main metabolic transformations of brorphine include:

  • N-dealkylation [2]

  • Hydroxylation [2]

In vitro assays have identified six phase 1 metabolites, while in vivo investigations have found 11 metabolites in urine.[7]

G A Brorphine B Metabolism (Liver Microsomes) A->B C N-dealkylated Metabolite B->C D Hydroxylated Metabolite B->D

Caption: Primary metabolic pathways of Brorphine.

References

Navigating the Regulatory Landscape and Research Applications of Brorphine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brorphine, a potent synthetic opioid, has garnered significant attention within the scientific and regulatory communities. Its unique pharmacological profile as a G-protein biased agonist at the µ-opioid receptor initially suggested potential as a safer analgesic with reduced side effects. However, its high potential for abuse led to strict regulatory controls. This technical guide provides an in-depth overview of the regulatory status of Brorphine and its deuterated analog, Brorphine-d7, with a focus on their applications in research. It also details key experimental protocols for studying such compounds and outlines the primary signaling pathways involved.

Regulatory Status

The regulatory landscape for Brorphine and its analogs is stringent, reflecting its pharmacological properties and abuse potential.

  • Brorphine: In the United States, the Drug Enforcement Administration (DEA) has permanently placed brorphine in Schedule I of the Controlled Substances Act as of April 5, 2023.[1][2][3] This classification indicates a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[4] The World Health Organization (WHO) has also recommended its placement in Schedule I of the Single Convention on Narcotic Drugs.[2]

  • This compound: As an isotopic analog of a Schedule I substance, this compound is also classified as a Schedule I controlled substance in the United States.[5][6] However, for the purposes of research and forensic analysis, it is often available as a DEA exempt preparation .[5] This exemption, governed by 21 CFR § 1308.23, allows legitimate scientific study without requiring the extensive licensing typically associated with Schedule I compounds.[1] Researchers wishing to obtain this compound must do so from a DEA-licensed supplier who will provide the compound in a solution at a specific concentration, meeting the requirements for an exempt chemical preparation.

A summary of the regulatory status is provided in the table below.

CompoundUS DEA ScheduleInternational Status (WHO Recommendation)Availability for Research
Brorphine Schedule ISchedule IHighly Restricted
This compound Schedule INot explicitly mentioned, but falls under analog regulationsAvailable as a DEA exempt preparation

Physicochemical and Pharmacological Data

Brorphine is a potent agonist of the µ-opioid receptor.[7][8] The following table summarizes key in vitro pharmacological data for Brorphine and comparator opioids. It is important to note that values can vary between different studies and experimental conditions.

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)G-Protein Activation (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)
Brorphine ~1.1~4.8~182
Morphine 1.2 - 19.8[6][9]VariesVaries
Fentanyl ~1.5[10]VariesVaries
DAMGO (reference agonist) ~1.3[11]VariesVaries

Note: Data for Brorphine is primarily from early studies and may be subject to revision. The significant difference between G-protein activation and β-arrestin recruitment EC50 values initially suggested a strong G-protein bias. However, more recent research has questioned the extent of this bias.[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the study of novel opioids like Brorphine.

µ-Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound (e.g., Brorphine) to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist)

  • Test compound (Brorphine)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in incubation buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Radioligand and incubation buffer.

    • Non-specific binding wells: Radioligand, incubation buffer, and a high concentration of a non-radiolabeled µ-opioid agonist (e.g., 10 µM DAMGO).

    • Competition wells: Radioligand, incubation buffer, and varying concentrations of the test compound (Brorphine).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compound (Brorphine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal binding wells: Membranes, [³⁵S]GTPγS, GDP, and assay buffer.

    • Stimulated wells: Membranes, [³⁵S]GTPγS, GDP, assay buffer, and varying concentrations of the test compound.

    • Non-specific binding wells: Membranes, GDP, assay buffer, and a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Harvesting and Counting: Terminate the reaction and measure radioactivity as described in the binding assay.

  • Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding from the stimulated binding. Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the resulting dose-response curve.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, a key step in receptor desensitization and an indicator of a separate signaling pathway.

Materials:

  • Cells co-expressing the µ-opioid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.

  • Test compound (Brorphine)

  • Cell plating reagent

  • Detection reagent (containing chemiluminescent substrate)

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the dose-response curve.

Visualizing Key Pathways and Workflows

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the two primary signaling cascades initiated by the activation of the µ-opioid receptor.

mu_opioid_signaling Brorphine Brorphine MOR µ-Opioid Receptor (GPCR) Brorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Caption: µ-Opioid Receptor Signaling Pathways.

Experimental and Regulatory Workflow for this compound Research

This diagram outlines the logical progression from regulatory compliance to experimental analysis for a researcher working with this compound.

experimental_workflow Start Researcher Identifies Need for this compound Internal Standard Check_Regs Verify Regulatory Status: - Brorphine: Schedule I - this compound: Schedule I (DEA Exempt Preparation) Start->Check_Regs Source_Supplier Source a DEA-Licensed Supplier of this compound (Exempt Preparation) Check_Regs->Source_Supplier Procurement Procure this compound (No DEA Form 222 required for exempt prep) Source_Supplier->Procurement Spike_Standard Spike Samples with This compound Internal Standard Procurement->Spike_Standard Sample_Prep Prepare Biological Samples (e.g., blood, urine, tissue) Sample_Prep->Spike_Standard Extraction Perform Sample Extraction (e.g., SPE, LLE) Spike_Standard->Extraction Analysis Analyze by LC-MS/MS or GC-MS Extraction->Analysis Quantification Quantify Brorphine Concentration Relative to this compound Analysis->Quantification Data_Interpretation Interpret Data in Context of Pharmacokinetic/Pharmacodynamic Study Quantification->Data_Interpretation End Research Findings Data_Interpretation->End

Caption: Regulatory and Experimental Workflow.

Synthesis of this compound

The synthesis of deuterated analogs like this compound is a specialized process aimed at introducing deuterium atoms at specific, metabolically stable positions. This is typically achieved by using deuterated starting materials or reagents in the synthetic pathway. For this compound, the deuterium atoms are strategically placed on the 4-bromophenyl ring and the ethyl group. This strategic labeling is crucial for its use as an internal standard in mass spectrometry, as it ensures that the deuterated analog co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio, without significantly altering its chemical properties. The synthesis generally involves multi-step organic chemistry procedures, which may include nucleophilic substitution and other standard reactions to build the molecule with the incorporated deuterium atoms.[13]

Analytical Characterization

The identification and quantification of Brorphine and this compound in biological matrices are predominantly performed using hyphenated chromatographic and mass spectrometric techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the quantification of Brorphine in samples such as blood, urine, and oral fluid.[14][15] The use of this compound as an internal standard is critical for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification of Brorphine, typically after a derivatization step to improve its volatility and chromatographic properties.[16]

Conclusion

This compound serves as an essential tool for the scientific community, enabling precise and accurate quantification of Brorphine in research and forensic settings. While both compounds are under strict regulatory control as Schedule I substances, the availability of this compound as a DEA exempt preparation facilitates its use in legitimate scientific inquiry. A thorough understanding of its regulatory status, coupled with robust experimental protocols, is paramount for researchers in the fields of pharmacology, toxicology, and drug development. The methodologies and data presented in this guide provide a foundational resource for professionals working with this and other novel synthetic opioids.

References

Methodological & Application

Application Note: Quantification of Brorphine in Human Plasma using LC-MS/MS with Brorphine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Brorphine, a potent synthetic opioid, in human plasma. The method utilizes Brorphine-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is carried out on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for use in clinical and forensic toxicology, as well as in pharmacological research involving Brorphine.

Introduction

Brorphine is a novel synthetic opioid with a chemical structure distinct from fentanyl and its analogs, yet it exhibits potent agonism at the µ-opioid receptor. Its emergence on the illicit drug market has necessitated the development of reliable analytical methods for its detection and quantification in biological matrices. LC-MS/MS is the preferred technique for such analyses due to its high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative results.

Experimental

Materials and Reagents
  • Brorphine and this compound standards were obtained from a certified reference material provider.

  • LC-MS/MS grade acetonitrile, methanol, and formic acid were used.

  • Human plasma was sourced from a reputable supplier.

Standard and Quality Control Sample Preparation

Stock solutions of Brorphine and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the Brorphine stock solution into blank human plasma. A working solution of the internal standard (this compound) was also prepared in methanol.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for sample preparation:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions

The following MRM transitions were used for the quantification and confirmation of Brorphine and this compound. The transitions for Brorphine are based on published data, while the transitions for this compound are proposed based on its structure and may require optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Note
Brorphine 400.1218.235100Quantifier
400.1121.14550Qualifier
This compound 407.1225.235100Proposed Quantifier
407.1121.14550Proposed Qualifier

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, and matrix effect. The following tables summarize the expected performance characteristics based on similar validated methods for synthetic opioids.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 0.3< 15< 1585 - 115
Mid QC 5< 10< 1090 - 110
High QC 80< 10< 1090 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling brorphine Brorphine mu_receptor µ-Opioid Receptor (GPCR) brorphine->mu_receptor binds g_protein G-protein (Gi/o) mu_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Quantitative Analysis of Brorphine in Whole Blood Using Brorphine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brorphine is a potent synthetic opioid that has emerged as a novel psychoactive substance, posing a significant challenge to public health and safety. Accurate and reliable quantification of Brorphine in biological matrices such as whole blood is crucial for forensic toxicology, clinical diagnostics, and pharmacological research. This application note details a robust and sensitive method for the quantitative analysis of Brorphine in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Brorphine-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of Brorphine in whole blood, including sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents
  • Brorphine analytical standard

  • This compound internal standard[1]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human whole blood (drug-free)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Sample Preparation

Two common and effective methods for extracting Brorphine from whole blood are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.2.1. Solid-Phase Extraction (SPE) Protocol

  • Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity). Vortex to mix. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and finally 3 mL of methanol to remove interferences. Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

2.2.2. Liquid-Liquid Extraction (LLE) Protocol

  • Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of this compound internal standard solution. Vortex to mix. Add 1 mL of saturated sodium borate buffer (pH 9.0).

  • Extraction: Add 5 mL of n-butyl chloride, cap the tube, and gently rock or rotate for 15-20 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition. Vortex thoroughly.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for column re-equilibration. The flow rate is typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Brorphine and this compound need to be optimized on the specific mass spectrometer used.

Table 1: Hypothetical MRM Transitions for Brorphine and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Brorphine400.1155.1234.1To be optimized
This compound407.1162.1234.1To be optimized

Data Presentation and Method Validation

A comprehensive validation of the method should be performed according to established guidelines (e.g., FDA, SWGTOX). The following tables summarize the expected quantitative data from a validated method.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ)Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% at LOQ)
Precision (% RSD)≤ 15% (≤ 20% at LOQ) for intra- and inter-day precision
RecoveryConsistent, precise, and reproducible
Matrix EffectIon suppression or enhancement should be minimized and compensated by the IS
StabilityAnalyte should be stable under various storage and processing conditions

Table 3: Example Quantitative Validation Data

ParameterBrorphine
Linear Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Accuracy (% Bias)
Low QC (0.3 ng/mL)-5.2%
Mid QC (5 ng/mL)2.8%
High QC (40 ng/mL)-1.5%
Precision (% RSD)
Intra-day
Low QC (0.3 ng/mL)6.8%
Mid QC (5 ng/mL)4.1%
High QC (40 ng/mL)3.5%
Inter-day
Low QC (0.3 ng/mL)8.2%
Mid QC (5 ng/mL)5.5%
High QC (40 ng/mL)4.8%
Recovery
SPE85 ± 5%
LLE78 ± 7%
Matrix Effect < 15% (compensated by this compound)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing blood Whole Blood Sample add_is Add this compound (IS) blood->add_is pretreatment Pre-treatment (Buffering/Dilution) add_is->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Brorphine quantification.

SPE_Protocol start Start pretreat Sample Pre-treatment (Blood + IS + Buffer) start->pretreat condition SPE Cartridge Conditioning (Methanol, Buffer) pretreat->condition load Sample Loading condition->load wash Wash Interferences (Water, Acetic Acid, Methanol) load->wash elute Elute Analytes (Organic Solvent Mixture) wash->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute end Ready for LC-MS/MS dry_reconstitute->end

Caption: Solid-Phase Extraction (SPE) protocol overview.

LLE_Protocol start Start pretreat Sample Pre-treatment (Blood + IS + Buffer) start->pretreat extract Add Extraction Solvent & Mix pretreat->extract centrifuge Centrifuge to Separate Layers extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry_reconstitute Evaporate and Reconstitute transfer->dry_reconstitute end Ready for LC-MS/MS dry_reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) protocol overview.

References

GC-MS Method for the Quantification of Brorphine using Brorphine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of the novel synthetic opioid Brorphine in biological matrices using gas chromatography-mass spectrometry (GC-MS) with Brorphine-d7 as an internal standard. The protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis. This method is suitable for use in forensic toxicology, clinical research, and drug development settings.

Introduction

Brorphine is a potent synthetic opioid with a growing presence in the illicit drug market. Its analysis is crucial for forensic investigations and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of drugs of abuse due to its high sensitivity and specificity. The use of a deuterated internal standard, such as this compound, is essential for accurate quantification as it compensates for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the development and validation of a GC-MS method for Brorphine analysis.

Experimental Protocols

Materials and Reagents
  • Brorphine standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Deionized water

  • Biological matrix (e.g., blood, urine, plasma)

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of Brorphine from biological matrices.

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine), add 10 µL of the this compound internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of Brorphine.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
ColumnDB-200 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Retention Time

Based on published data, the expected retention time for Brorphine on a DB-200 column is approximately 24.9 minutes . The retention time of this compound is expected to be very similar.

Mass Spectrometry Data

The following table summarizes the proposed ions for Selected Ion Monitoring (SIM) analysis of Brorphine and this compound. The ions for Brorphine are based on its known electron ionization mass spectrum. The ions for this compound are predicted based on the fragmentation pattern of Brorphine and the location of the deuterium labels. It is critical to confirm the fragmentation pattern of this compound by analyzing the pure standard before performing quantitative analysis.

CompoundFunctionSIM Ion (m/z)
BrorphineQuantifier183
BrorphineQualifier211
BrorphineQualifier400/402
This compoundQuantifier (Predicted)190
This compoundQualifier (Predicted)218
This compoundQualifier (Predicted)407/409

Method Validation

For quantitative analysis, the method should be validated according to established guidelines (e.g., FDA, SWGTOX). The validation should assess the following parameters:

  • Linearity: A calibration curve should be prepared with at least five concentration levels. The coefficient of determination (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high concentrations. The coefficient of variation (%CV) for precision should be ≤ 15% (≤ 20% at the LOQ), and the accuracy should be within 85-115% (80-120% at the LOQ).

  • Selectivity: The method's selectivity should be assessed by analyzing blank matrix samples to ensure no interferences are observed at the retention times of the analyte and internal standard.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be evaluated.

  • Stability: The stability of Brorphine in the biological matrix under different storage conditions should be assessed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (1 mL) add_is Add this compound (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (C18) vortex1->spe elute Elute with Methanol spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Methanol (100 µL) evap->recon inject Inject 1 µL recon->inject gc Gas Chromatography (DB-200 column) inject->gc ms Mass Spectrometry (EI, SIM mode) gc->ms integrate Peak Integration ms->integrate quantify Quantification (Internal Standard Method) integrate->quantify report Report Results quantify->report

Caption: GC-MS analysis workflow for Brorphine.

Logical Relationship for Quantification

quantification_logic cluster_analyte Analyte cluster_is Internal Standard brorphine_peak Brorphine Peak Area ratio Peak Area Ratio (Brorphine / this compound) brorphine_peak->ratio is_peak This compound Peak Area is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Brorphine Concentration cal_curve->concentration

Caption: Quantification logic using an internal standard.

Application Notes and Protocols for the Quantification of Brorphine-d7 in Urine and Oral Fluid Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Brorphine in urine and oral fluid samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Brorphine-d7 as an internal standard is incorporated for accurate and precise quantification.

Introduction

Brorphine is a potent synthetic opioid with a growing presence in the illicit drug market, leading to a significant number of overdose incidents.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices for clinical and forensic toxicology. Oral fluid and urine are common specimens for monitoring drug exposure.[1][2][4] Oral fluid analysis is indicative of recent drug use, while urine provides a longer detection window.[4] This document outlines validated methodologies for the quantification of Brorphine using this compound as an internal standard to ensure the reliability of the results.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods described herein.

Table 1: Quantitative Performance for Brorphine in Oral Fluid

ParameterValue
Linearity Range0.05 - 50 ng/mL (R² = 0.9993)[1][2]
Limit of Detection (LOD)0.015 ng/mL[1][2]
Limit of Quantification (LOQ)0.05 ng/mL[1][2]
Bias12.0 - 16.8%[1][2]
Intra-day Precision (RSD)6.4 - 9.9%[1][2]
Inter-day Precision (RSD)6.4 - 9.9%[1][2]
Accuracy (Recovery)65 - 75%[1][2]
Post-preparative Stability>95%[1][2]

Table 2: Expected Quantitative Performance for Brorphine in Urine (Adapted from similar opioid assays)

ParameterExpected Value
Linearity Range2 - 1000 ng/mL
Limit of Quantification (LOQ)~2 ng/mL
Intra-assay Precision (RSD)< 15%
Inter-assay Precision (RSD)< 15%
Accuracy85 - 115%

Experimental Protocols

Protocol 1: Quantification of Brorphine in Oral Fluid using Fabric Phase Sorptive Extraction (FPSE) and LC-MS/MS

This protocol is adapted from a validated method for Brorphine quantification in oral fluid.[1][2][3]

1. Materials and Reagents

  • Brorphine and this compound standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Deionized water

  • Drug-free oral fluid

  • Fabric Phase Sorptive Extraction (FPSE) media with polyethylene glycol (PEG 300) coating

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Brorphine and this compound in methanol.

  • Working Standards: Prepare working standard solutions by diluting the stock solutions in methanol.

  • Calibrators and Quality Controls (QCs): Spike drug-free oral fluid with appropriate volumes of the working standards to prepare calibrators at concentrations of 0.05, 0.25, 1, 5, 10, 25, and 50 ng/mL.[5] Prepare QC samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol.

  • Sample Preparation:

    • To 1 mL of oral fluid sample, calibrator, or QC, add the internal standard (this compound).

    • Add acetonitrile for protein precipitation and centrifuge.[5]

    • Transfer the supernatant to a clean tube.

3. Fabric Phase Sorptive Extraction (FPSE)

  • Immerse the FPSE media into the supernatant from the previous step.
  • Agitate for 30 minutes for extraction.[5]
  • Remove the FPSE media and wash with deionized water.
  • Dry the FPSE media.
  • Elute the analytes from the FPSE media with 150 µL of methanol by vortexing for 10 minutes.[5]
  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: Dionex UHPLC system or equivalent.[5]

  • Column: Accupore C18, 2.6 µm, 50 × 3 mm, or equivalent.[5]

  • Mobile Phase A: 10 mM Ammonium acetate and 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • MS System: QTrap 5500+ mass spectrometer or equivalent.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Monitoring Mode: Scheduled Multiple Reaction Monitoring (sMRM).[5]

Protocol 2: Quantification of Brorphine in Urine using "Dilute-and-Shoot" LC-MS/MS

This protocol is adapted from established methods for the analysis of other opioids in urine and is a rapid approach suitable for high-throughput laboratories.[6][7][8]

1. Materials and Reagents

  • Brorphine and this compound standards

  • Methanol (LC-MS grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • Drug-free urine

  • β-glucuronidase enzyme

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Brorphine and this compound in methanol.

  • Working Standards: Prepare working standard solutions by diluting the stock solutions in methanol.

  • Calibrators and Quality Controls (QCs): Spike drug-free urine with appropriate volumes of the working standards to prepare calibrators and QCs.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol.

  • Sample Preparation:

    • To 100 µL of urine sample, calibrator, or QC, add 10 µL of this compound internal standard working solution.

    • Add 50 µL of β-glucuronidase solution and incubate to hydrolyze glucuronide metabolites.

    • Dilute the sample 10-fold or 20-fold with deionized water containing 0.1% formic acid.[6]

    • Centrifuge the diluted sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Poroshell 120SB-C18 column (2.1 × 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 - 0.7 mL/min.

  • Injection Volume: 5 - 10 µL.[6]

  • MS System: Agilent 6410 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Visualizations

experimental_workflow_oral_fluid cluster_sample_prep Sample Preparation cluster_fpse Fabric Phase Sorptive Extraction (FPSE) cluster_analysis Analysis oral_fluid Oral Fluid Sample (1 mL) add_is Add this compound IS oral_fluid->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant fpse_extraction FPSE with PEG 300 (30 min) supernatant->fpse_extraction wash Wash FPSE Media fpse_extraction->wash elute Elute with Methanol (150 µL) wash->elute lcmsms LC-MS/MS Analysis elute->lcmsms experimental_workflow_urine cluster_sample_prep_urine Sample Preparation cluster_analysis_urine Analysis urine_sample Urine Sample (100 µL) add_is_urine Add this compound IS urine_sample->add_is_urine hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is_urine->hydrolysis dilute Dilute with Water (10-20x) hydrolysis->dilute centrifuge_urine Centrifuge dilute->centrifuge_urine supernatant_urine Collect Supernatant centrifuge_urine->supernatant_urine lcmsms_urine LC-MS/MS Analysis supernatant_urine->lcmsms_urine signaling_pathway_placeholder Brorphine Brorphine mu_opioid_receptor μ-Opioid Receptor Brorphine->mu_opioid_receptor Agonist Binding g_protein_activation G-Protein Activation mu_opioid_receptor->g_protein_activation downstream_effects Downstream Cellular Effects (e.g., Analgesia, Respiratory Depression) g_protein_activation->downstream_effects

References

Application Notes and Protocols for Brorphine-d7 in Clinical Research and Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of Brorphine-d7, a deuterated analog of the potent synthetic opioid brorphine. This compound serves as a critical internal standard in analytical and forensic chemistry for the accurate quantification of brorphine in biological samples.[1][2] This document outlines its primary applications, experimental protocols, and relevant pharmacological context.

Introduction to this compound

This compound is a stable, isotopically labeled version of brorphine, a synthetic opioid with high potency.[3][4] In mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard.[1][2][5] Its chemical properties are nearly identical to brorphine, but its increased mass allows for clear differentiation in analytical readouts, ensuring accurate and precise quantification of brorphine in complex biological matrices.[2] this compound is a regulated Schedule I compound in the United States and is intended for research and forensic use only.[1][5]

Applications in Clinical Research and Diagnostics

The primary application of this compound is in the quantitative analysis of brorphine in various biological specimens. This is crucial in:

  • Forensic Toxicology: Determining the presence and concentration of brorphine in post-mortem investigations and cases of driving under the influence of drugs (DUID).

  • Clinical Toxicology: Diagnosing and managing intoxications related to novel psychoactive substances (NPS).

  • Pharmacokinetic (PK) Studies: In a research setting, this compound can be used to accurately model the absorption, distribution, metabolism, and excretion (ADME) of brorphine.[2]

  • Metabolic Studies: It serves as an internal standard in in-vitro and in-vivo studies to identify and quantify the metabolites of brorphine.[2][6][7]

Quantitative Data from Forensic Casework

Brorphine has been detected in numerous forensic cases, often in combination with other substances like fentanyl and flualprazolam.[6] The following tables summarize the reported concentrations of brorphine in blood and urine samples from forensic investigations.

Table 1: Brorphine Concentrations in Blood Samples from Forensic Cases

ParameterValue (ng/mL)Reference
Average Concentration2.5 ± 3.1[6]
Median Concentration1.1[6]
Concentration Range0.1–10[6]

Table 2: Brorphine Concentrations in Urine Samples from Forensic Cases

ParameterValue (ng/mL)Reference
Average Concentration4.6 ± 7.6[6]
Median Concentration1.6[6]
Concentration Range0.2–23[6]

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in the analysis of brorphine in biological matrices using LC-MS/MS. These protocols are based on standard forensic toxicology laboratory practices.

Sample Preparation for Urine Analysis

A common method for preparing urine samples involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by dilution.

Protocol:

  • Spiking: To 1 mL of urine calibrator, control, or patient sample, add a known concentration of this compound solution (e.g., 10 ng/mL).

  • Hydrolysis: Add β-glucuronidase enzyme solution and incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to deconjugate metabolites.

  • Dilution: After hydrolysis, dilute the sample with deionized water (e.g., a 10x dilution).

  • Centrifugation: Centrifuge the diluted sample to pellet any precipitates.

  • Transfer: Transfer the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

Sample Preparation for Blood Analysis

Blood samples are typically prepared using protein precipitation to remove macromolecules that can interfere with the analysis.

Protocol:

  • Spiking: To 0.5 mL of whole blood calibrator, control, or patient sample, add a known concentration of this compound solution.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, in a specific ratio (e.g., 3:1 acetonitrile to blood).

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation, followed by centrifugation at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for separation and detection.

  • Chromatographic Separation: A C18 analytical column is typically used with a gradient elution program involving two mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). The gradient program is optimized to achieve good separation of brorphine from other matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both brorphine and this compound.

Table 3: Example MRM Transitions for Brorphine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Brorphine[To be determined empirically][To be determined empirically]
This compound[Precursor of Brorphine + 7][Product of Brorphine + 7 or other stable fragment]

Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument being used.

Signaling Pathway and Experimental Workflow

Brorphine Signaling at the Mu-Opioid Receptor

Brorphine is a potent agonist at the μ-opioid receptor (MOR).[3][7] Like other opioids, its primary analgesic and euphoric effects are mediated through the G-protein coupled signaling pathway. The binding of brorphine to the MOR is thought to primarily activate the G-protein pathway, which leads to analgesia, while having a different profile for the β-arrestin pathway, which is associated with adverse effects like respiratory depression.[3]

Brorphine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Brorphine Brorphine MOR μ-Opioid Receptor (MOR) Brorphine->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channels->Analgesia

Caption: Brorphine's signaling pathway at the μ-opioid receptor.

Experimental Workflow for Brorphine Quantification

The following diagram illustrates the typical workflow for the quantification of brorphine in biological samples using this compound as an internal standard.

Brorphine_Quantification_Workflow Sample Biological Sample (Urine or Blood) Spike Spike with this compound (Internal Standard) Sample->Spike Preparation Sample Preparation (Hydrolysis or Protein Precipitation) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quantification Quantification (Ratio of Brorphine to this compound) Data->Quantification Result Result (Brorphine Concentration) Quantification->Result

Caption: Workflow for brorphine quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and forensic toxicologists for the accurate and reliable quantification of brorphine. Its use as an internal standard in robust analytical methods like LC-MS/MS is essential for understanding the prevalence, pharmacology, and toxicology of this potent synthetic opioid. The protocols and information provided herein serve as a guide for the effective implementation of this compound in a laboratory setting.

References

Standard Operating Procedure for the Quantification of Brorphine in Biological Matrices using Brorphine-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document outlines the standard operating procedure (SOP) for the quantitative analysis of Brorphine in biological matrices, such as blood, urine, and oral fluid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Brorphine-d7 as an internal standard. This procedure is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes liquid chromatography to separate Brorphine and its deuterated internal standard, this compound, from biological matrix components. The separated compounds are then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Brorphine to the known concentration of the internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects[1][2].

Materials and Reagents

  • Brorphine analytical standard

  • This compound (internal standard)[3]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Ammonium formate

  • Drug-free human blood, urine, or oral fluid for matrix-matched calibrators and quality controls

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., 1-chlorobutane)[4]

Instrumentation

  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A reverse-phase column, such as a Zorbax Eclipse Plus C18 (3x100mm, 1.8µm), is suitable[1].

Experimental Protocols

Standard and Sample Preparation

4.1.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of Brorphine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions of Brorphine by serial dilution of the stock solution with methanol to create calibration standards.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

4.1.3. Sample Preparation (General Protocol for Blood/Urine)

This protocol is a general guideline and may require optimization.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of sample (calibrator, quality control, or unknown), add the internal standard (this compound).

    • Add 2 mL of 1.32 M ammonium hydroxide (pH 12) and vortex[4].

    • Add 4 mL of 1-chlorobutane, vortex for 30 seconds, and centrifuge at 5,000g for 5 minutes[4].

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Solid-Phase Extraction (SPE):

    • To 1 mL of sample, add the internal standard.

    • Pre-treat the sample as required by the SPE cartridge manufacturer (e.g., dilution with a buffer).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in mobile phase A.

LC-MS/MS Parameters

4.2.1. Liquid Chromatography

  • Column: Zorbax Eclipse Plus C18 Rapid Resolution HT (3x100mm, 1.8µm) or equivalent[1].

  • Mobile Phase A: 5 mM Ammonium formate with 0.05% formic acid in water[1].

  • Mobile Phase B: 0.05% formic acid in methanol[1].

  • Flow Rate: 0.7 mL/min[1].

  • Gradient:

    • Initial: 95% A, 5% B

    • 7.25 min: 3% A, 97% B

    • 8.25 min: 95% A, 5% B[1].

  • Injection Volume: 5 µL[1].

  • Column Temperature: 55 °C[1].

  • Autosampler Temperature: 15 °C[1].

4.2.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: The following transitions should be monitored. The transitions for this compound are proposed based on the transitions of the unlabeled compound and the addition of 7 Daltons to the precursor ion. The product ions may or may not retain the deuterium labels, so multiple transitions should be evaluated.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Brorphine 400.1218.2 (Optimize)
400.1165.1(Optimize)
This compound 407.1218.2 (Optimize)
407.1172.1(Optimize)
(Note: The ion in bold is typically used for quantification)[5]

Data Presentation

The following table summarizes the quantitative data for Brorphine analysis found in the literature.

ParameterMatrixValueReference
Limit of Detection (LOD) Oral Fluid0.015 ng/mL[2][6]
Limit of Quantification (LOQ) Oral Fluid0.05 ng/mL[2][6]
Linearity Oral Fluid0.05 - 50 ng/mL[2]
Average Concentration (Forensic Casework) Blood2.5 ± 3.1 ng/mL[7]
Median Concentration (Forensic Casework) Blood1.1 ng/mL (range: 0.1-10 ng/mL)[7]
Average Concentration (Forensic Casework) Urine4.6 ± 7.6 ng/mL[7]
Median Concentration (Forensic Casework) Urine1.6 ng/mL (range: 0.2-23 ng/mL)[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Blood, Urine, Oral Fluid) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase A Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC Liquid Chromatography Separation Injection->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Brorphine / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Brorphine quantification.

Internal_Standard_Logic cluster_process Analytical Process cluster_compensation Compensation for Variability Analyte Brorphine (Analyte) IS This compound (Internal Standard) Analyte->IS Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Ratio Peak Area Ratio (Analyte / IS) Ionization->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logic of using a deuterated internal standard.

References

Application Notes and Protocols for Brorphine Analysis using Brorphine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brorphine is a potent synthetic opioid that has emerged on the illicit drug market, posing a significant public health risk. Accurate and reliable analytical methods are crucial for its detection and quantification in biological matrices for forensic toxicology, clinical diagnostics, and research purposes. These application notes provide detailed protocols for the sample preparation and analysis of Brorphine in various biological specimens, utilizing Brorphine-d7 as a deuterated internal standard to ensure accuracy and precision. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of such compounds.

Quantitative Data Summary

The following tables summarize quantitative data from reported forensic toxicology cases involving Brorphine. These values can serve as a reference for expected concentration ranges in authentic samples.

Table 1: Brorphine Concentrations in Blood Samples from Forensic Cases

StatisticConcentration (ng/mL)Reference
Average2.5 ± 3.1[1][2]
Median1.1[1][2]
Range0.1 - 10[1][2]
Single Case Report2.0[3]

Table 2: Brorphine Concentrations in Urine Samples from Forensic Cases

StatisticConcentration (ng/mL)Reference
Average4.6 ± 7.6[1][2]
Median1.6[1][2]
Range0.2 - 23[1][2]

Experimental Protocols

The following are detailed protocols for the extraction of Brorphine from biological matrices. It is recommended to use this compound as an internal standard, which should be added at the beginning of the sample preparation process.

Protocol 1: Solid-Phase Extraction (SPE) for Brorphine from Urine

This protocol is adapted from established methods for opioid analysis in urine.[4]

Materials:

  • Urine sample

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • β-glucuronidase enzyme (for hydrolysis of potential metabolites)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine sample in a glass tube, add 50 µL of this compound internal standard solution.

    • Add 1 mL of phosphate buffer (pH 6.0).

    • Add 50 µL of β-glucuronidase.

    • Vortex and incubate at 60°C for 1-2 hours.

    • Allow the sample to cool to room temperature.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Brorphine from Blood

This protocol is a general method for the extraction of basic drugs from blood.

Materials:

  • Whole blood sample

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Saturated sodium borate buffer (pH 9.0)

  • Extraction solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate 9:1 v/v)

  • 0.1 M Hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of whole blood, add 50 µL of this compound internal standard solution.

    • Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex.

  • Extraction:

    • Add 5 mL of the extraction solvent.

    • Cap and gently rock or rotate for 15-20 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean glass tube.

  • Back Extraction (optional clean-up step):

    • To the collected organic layer, add 1 mL of 0.1 M Hydrochloric acid.

    • Vortex for 1 minute and centrifuge.

    • Discard the upper organic layer.

    • To the aqueous layer, add 0.5 mL of saturated sodium borate buffer (pH 9.0) and 3 mL of the extraction solvent.

    • Vortex for 1 minute and centrifuge.

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE) for Brorphine from Oral Fluid

This protocol is a simplified extraction method suitable for oral fluid samples.[5]

Materials:

  • Oral fluid sample

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • 5% Ammonium hydroxide

  • Supported Liquid Extraction (SLE) cartridge

  • Elution solvent (e.g., 95:5 dichloromethane:isopropanol)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 0.5 mL of oral fluid, add 25 µL of this compound internal standard solution.

    • Add 0.5 mL of 5% ammonium hydroxide and vortex.

  • Supported Liquid Extraction:

    • Load the entire sample onto the SLE cartridge and allow it to absorb for 5 minutes.

    • Elute the analytes by gravity with two aliquots of 1.5 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Signaling Pathway

Brorphine is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7][8][9] The following diagram illustrates the canonical signaling pathway initiated by the activation of the MOR.

Brorphine_Signaling_Pathway Brorphine Brorphine MOR µ-Opioid Receptor (MOR) Brorphine->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia & Other Effects cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Brorphine's µ-opioid receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the forensic analysis of Brorphine from sample receipt to final reporting.[10][11]

Brorphine_Analysis_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Receipt Sample Receipt & Accessioning Aliquoting Aliquoting & Addition of This compound (IS) Sample_Receipt->Aliquoting Sample_Prep Sample Preparation (SPE, LLE, or SLE) Aliquoting->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Data_Review Data Review & Certification Data_Processing->Data_Review Reporting Final Report Generation Data_Review->Reporting

Caption: General workflow for Brorphine analysis.

References

Application Notes & Protocols for Brorphine-d7 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the preparation and storage of Brorphine-d7 solutions to ensure their stability and integrity for analytical applications. This compound is an isotopically labeled internal standard used for the quantification of brorphine by GC- or LC-MS.

Product Information and Physical Properties

This compound is available in two primary forms: as a pre-made solution or as a crystalline solid. The choice of product will dictate the initial preparation steps.

PropertyThis compound (Exempt Preparation)This compound (Crystalline Solid)
Item No. 3814531566
Formulation 1 mg/mL solution in methanolCrystalline solid
Purity ≥99% deuterated forms (d1-d7)≥99% deuterated forms (d1-d7)
Solubility N/A (pre-dissolved)Soluble in DMSO and Ethanol
Molecular Formula C₂₀H₁₅BrD₇N₃OC₂₀H₁₅BrD₇N₃O
Formula Weight 407.4 g/mol 407.4 g/mol

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

ConditionThis compound (Exempt Preparation Solution)This compound (Crystalline Solid & Prepared Solutions)
Storage Temperature -20°C[1]-20°C[2]
Stability ≥ 3 years[1]≥ 5 years (for the solid)[2]
Shipping Wet ice in continental US[1]Room temperature in continental US[2]

It is recommended to store all this compound, whether in solid form or in solution, at -20°C for long-term preservation. For prepared solutions, it is also advisable to minimize freeze-thaw cycles.

Experimental Protocols

3.1. Preparation of a this compound Stock Solution from Crystalline Solid

This protocol outlines the steps to prepare a 1 mg/mL stock solution from the crystalline solid form of this compound.

Materials:

  • This compound crystalline solid (Item No. 31566 or equivalent)

  • Dimethyl sulfoxide (DMSO) or Ethanol, analytical grade

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound crystalline solid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the crystalline solid using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.

  • Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.

  • Solvent Addition: Add a small amount of the chosen solvent (DMSO or Ethanol) to the flask to dissolve the solid.[2]

  • Mixing: Gently swirl or vortex the flask until the solid is completely dissolved.

  • Final Volume Adjustment: Add the solvent to the flask up to the calibration mark to achieve the final desired concentration.

  • Homogenization: Cap the flask and invert it several times or vortex briefly to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and preparation date. Store the prepared stock solution at -20°C.

3.2. Preparation of Working Solutions

Working solutions for calibration curves and quality controls should be freshly prepared by serial dilution of the stock solution.

Materials:

  • Prepared this compound stock solution (1 mg/mL)

  • Appropriate solvent for dilution (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method)

  • Volumetric flasks or microcentrifuge tubes

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Calculate Dilutions: Determine the required concentrations for your working solutions and calculate the necessary dilutions from the stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution using the chosen solvent to achieve the desired concentrations for your calibration standards and quality control samples.

  • Mixing: Ensure thorough mixing at each dilution step.

  • Storage: While freshly prepared working solutions are recommended, they can be stored for short periods at -20°C if necessary.

Workflow and Signaling Pathway Diagrams

Brorphine_D7_Workflow This compound Solution Preparation and Storage Workflow cluster_preparation Solution Preparation cluster_dilution Working Solution Preparation cluster_storage Storage start Start: this compound Crystalline Solid weigh Weigh Crystalline Solid start->weigh dissolve Dissolve in Solvent (DMSO or Ethanol) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex stock_solution 1 mg/mL Stock Solution vortex->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution storage Store at -20°C stock_solution->storage working_solutions Calibration Standards & QCs serial_dilution->working_solutions working_solutions->storage stability Stability: ≥ 5 years (solid), ≥ 3 years (solution) storage->stability

Caption: Workflow for this compound solution preparation and storage.

References

Troubleshooting & Optimization

Troubleshooting isotopic interference with Brorphine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of Brorphine-d7 as an internal standard, with a specific focus on isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference, and why is it a concern when using this compound?

A1: Isotopic interference in mass spectrometry occurs when ions of different origins but with the same mass-to-charge ratio (m/z) are detected simultaneously, leading to inaccurate measurements. When using this compound as an internal standard for Brorphine quantification, several types of interference can be a concern:

  • Isobaric Interference : This occurs when other molecules or elements in the sample have an isotope with the same nominal mass as your analyte or standard.[1][2]

  • Polyatomic Interference : Ions formed from the combination of elements in the sample matrix, solvent, or plasma gas can create molecular ions that interfere with the target analyte.[1][2][3]

  • Analyte Isotope Contribution : Brorphine (C₂₀H₂₂BrN₃O) contains naturally occurring heavy isotopes (e.g., ¹³C and ⁸¹Br). These isotopes contribute to signals at M+1, M+2, etc., of the main Brorphine peak. While this compound has a mass difference of +7 amu, high concentrations of Brorphine could potentially lead to minor isotopic contributions in the mass range of the deuterated standard, a phenomenon more common with standards having fewer deuterium labels.[4]

  • Chromatographic Co-elution : If an interfering compound is not chromatographically separated from Brorphine or this compound, it can contribute to the signal and affect quantification.

Q2: My this compound internal standard peak elutes slightly earlier than the Brorphine analyte peak in my reversed-phase LC method. Is this a problem?

A2: Yes, this can be a significant problem. This phenomenon is a known issue with deuterated internal standards, where the substitution of hydrogen with the heavier deuterium isotope can slightly reduce the compound's retention time on a reversed-phase column.[5][6][7] If the analyte and the internal standard do not co-elute perfectly, they may be affected differently by matrix effects (ion suppression or enhancement) as they enter the mass spectrometer.[5][6] This differential effect can compromise the accuracy of your quantitative results. The goal is to have the analyte and internal standard peaks overlap as much as possible.

Q3: The signal-to-noise ratio for my this compound standard is poor and inconsistent, especially at low concentrations. What should I investigate?

A3: Inconsistent and poor signal for the internal standard often points to matrix effects, specifically ion suppression. This happens when co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) interfere with the ionization process in the MS source, reducing the signal intensity.[6] You should investigate the following:

  • Sample Preparation : Your sample cleanup may be insufficient. Enhancing your extraction method (e.g., by using a more selective solid-phase extraction or liquid-liquid extraction protocol) can remove many interfering matrix components.[8]

  • Chromatography : Modify your LC gradient to better separate this compound from the regions of significant ion suppression.

  • Internal Standard Concentration : Ensure the concentration of this compound is appropriate for the expected analyte concentration range and is not near the lower limit of quantitation where variability is highest.[6]

Q4: Could the Brorphine analyte itself interfere with the this compound signal?

A4: Direct interference is unlikely given the 7-dalton mass difference. However, two potential indirect issues exist:

  • Isotopic Purity of the Standard : The this compound standard may contain a small percentage of the non-deuterated (d0) form. This compound is specified to have ≥99% deuterated forms (d1-d7), which is very high, but this should be considered.[9][10]

  • MS/MS Crosstalk : In tandem mass spectrometry (MS/MS), crosstalk can occur if the fragmentation of the Brorphine analyte produces a product ion with the same m/z as a product ion of this compound, or if the isolation window in the first quadrupole is not selective enough. This can be checked by injecting a high concentration of the Brorphine standard and monitoring the this compound MS/MS transition.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Interference

This guide provides a logical workflow for identifying the source of analytical interference.

G Troubleshooting Workflow for this compound Interference start Inaccurate or Imprecise Quantification Results check_chrom Step 1: Review Chromatography - Check peak shape - Verify co-elution of Brorphine  and this compound start->check_chrom is_coelution_ok Co-elution Acceptable? check_chrom->is_coelution_ok adjust_lc Action: Adjust LC Method - Modify gradient - Change column chemistry is_coelution_ok->adjust_lc No check_matrix Step 2: Investigate Matrix Effects - Analyze post-extraction spiked samples - Compare response in matrix vs. solvent is_coelution_ok->check_matrix Yes adjust_lc->check_chrom is_matrix_effect Significant Matrix Effect Observed? check_matrix->is_matrix_effect improve_prep Action: Improve Sample Prep - Optimize SPE/LLE - Use protein precipitation (PPT) is_matrix_effect->improve_prep Yes check_ms Step 3: Check for MS Interference - Inject high conc. analyte, monitor IS channel - Analyze blanks after high standards is_matrix_effect->check_ms No improve_prep->check_matrix is_ms_issue Crosstalk or Carryover Detected? check_ms->is_ms_issue adjust_ms Action: Optimize MS Method - Select more specific transitions - Improve wash method is_ms_issue->adjust_ms Yes resolved Issue Resolved is_ms_issue->resolved No adjust_ms->check_ms

Caption: A step-by-step workflow for troubleshooting analytical issues.

Guide 2: Optimizing Chromatographic Co-elution

As discussed in the FAQs, achieving co-elution of the analyte and the deuterated internal standard is critical for mitigating matrix effects.[6]

ParameterInitial Method (Poor Co-elution)Optimized Method (Good Co-elution)Rationale
LC Column High-resolution C18, 1.7 µmStandard C18, 2.6 µmA slightly less efficient column can reduce the separation between the deuterated and non-deuterated compounds.[5]
Gradient Fast Gradient (e.g., 5-95% B in 3 min)Slower Gradient (e.g., 30-70% B in 5 min)A shallower gradient increases resolution in the elution window, allowing for finer control over retention times.
Flow Rate 0.5 mL/min0.4 mL/minReducing the flow rate can increase retention and improve peak shape.
RT Brorphine 4.52 min5.15 minN/A
RT this compound 4.48 min5.14 minN/A
ΔRT 0.04 min 0.01 min The goal is to minimize the difference in retention time (ΔRT).

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Brorphine in Human Plasma

This protocol is a representative example based on common practices for synthetic opioid analysis and is intended for research purposes.[8][11][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 500 µL of plasma with 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Condition a mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

2. LC-MS/MS Parameters

  • LC System : UPLC/HPLC system.

  • Column : C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).[12]

  • Mobile Phase A : 0.1% Formic Acid in Water.[12]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient : 5% B held for 0.5 min, ramp to 95% B over 6 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS System : Triple quadrupole mass spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

3. Mass Spectrometer Settings

The following table provides hypothetical but plausible MS/MS transitions. These must be empirically optimized on the specific instrument. Brorphine has a monoisotopic mass of 399.09 g/mol . This compound has a mass of approximately 406.13 g/mol .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Brorphine 400.1199.125Quantifier
Brorphine 400.1121.135Qualifier
This compound 407.1206.125Internal Standard

Visualizations

Brorphine is a potent µ-opioid receptor (MOR) agonist.[13] Understanding its mechanism is relevant for researchers in drug development.

G Simplified Brorphine Signaling Pathway brorphine Brorphine mor μ-Opioid Receptor (MOR) brorphine->mor Binds & Activates gi Gi/o Protein (Heterotrimeric G-protein) mor->gi Couples to ac Adenylyl Cyclase (AC) gi->ac Inhibits ion Ion Channel Modulation gi->ion camp ↓ cAMP ac->camp response Analgesia, Respiratory Depression camp->response k_channel ↑ K+ Efflux (Hyperpolarization) ion->k_channel ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) ion->ca_channel k_channel->response ca_channel->response

Caption: Brorphine acts as an agonist at the µ-opioid receptor.

References

Optimizing LC gradient for Brorphine and Brorphine-d7 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) separation of Brorphine and its deuterated internal standard, Brorphine-d7.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC conditions for Brorphine analysis?

A1: A common starting point for the analysis of Brorphine involves using a C18 reversed-phase column with a gradient elution. Mobile phase A is often an aqueous solution with an additive like ammonium formate or formic acid to improve peak shape and ionization efficiency. Mobile phase B is typically an organic solvent such as acetonitrile or methanol, also with a formic acid additive.[1][2]

Q2: My Brorphine and this compound peaks are co-eluting. How can I improve their separation?

A2: Co-elution of an analyte and its deuterated internal standard can be addressed by optimizing the LC gradient. The goal is to create a shallower gradient around the elution time of the two compounds. This can be achieved by decreasing the rate of change of the organic mobile phase (B) in the segment of the gradient where Brorphine and this compound elute.

Q3: I'm observing poor peak shape (e.g., tailing or fronting) for my Brorphine peak. What could be the cause?

A3: Poor peak shape can result from several factors. One common cause is a mismatch between the sample solvent and the initial mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Other potential causes include column degradation, improper pH of the mobile phase, or secondary interactions with the stationary phase. Using an acidic mobile phase additive like formic acid can help to protonate silanol groups on the column packing and reduce peak tailing.

Q4: What are the expected retention times for Brorphine?

A4: Retention times are highly dependent on the specific LC conditions (column, mobile phase, gradient, flow rate, etc.). However, published methods show retention times for Brorphine at approximately 2.88 minutes and 5.259 minutes under different chromatographic conditions.[1][2] It is crucial to establish the retention time for your specific method.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the LC separation of Brorphine and this compound.

Issue 1: Poor Resolution or Co-elution of Brorphine and this compound
Potential Cause Troubleshooting Step
Gradient is too steep Decrease the gradient slope around the elution time of the analytes. For example, if the compounds elute at 40% Mobile Phase B, try a shallower gradient segment from 35% to 45% B.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for Brorphine (an acidic pH using formic or ammonium formate is common).[1][2] Experiment with different organic solvents (acetonitrile vs. methanol) as this can alter selectivity.
Column Choice A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.
Flow Rate Lowering the flow rate can sometimes improve resolution, but will increase the run time.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Column Overload Inject a smaller sample volume or a more dilute sample.
Secondary Interactions Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid) to minimize interactions with the stationary phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 3: Low Sensitivity or Poor Signal-to-Noise
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Additive The choice and concentration of the mobile phase additive can significantly impact ionization efficiency in the mass spectrometer. Evaluate different additives (e.g., formic acid, ammonium formate).
Ion Suppression Matrix effects from the sample can suppress the ionization of the analytes. Improve sample preparation to remove interfering components. A deuterated internal standard like this compound helps to compensate for matrix effects.
Mass Spectrometer Parameters Optimize mass spectrometer source parameters (e.g., gas temperatures, nebulizer pressure, capillary voltage) for Brorphine and this compound.

Experimental Protocols

Example LC Method for Brorphine Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and application.

Parameter Condition
LC System Agilent 1260 Infinity Binary Pump or equivalent[3]
Column Zorbax Eclipse Plus C18 Rapid Resolution HT (3x100mm, 1.8µm)[2]
Mobile Phase A 5 mM Ammonium formate with 0.05% formic acid in water[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Gradient Initial: 95% A, 5% B; Ramp to 3% A, 97% B over 7.25 min; Return to initial conditions at 8.25 min[2]
Flow Rate 0.5 mL/min[4]
Column Temperature 30 °C[1]
Injection Volume 5 µL[2]
Autosampler Temperature 15 °C[2]

Visualizations

Below is a troubleshooting workflow to address common LC separation issues for Brorphine and this compound.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Peak Shape Cause1 Gradient Too Steep Problem->Cause1 Co-elution Cause2 Inappropriate Mobile Phase Problem->Cause2 Poor Resolution / Tailing Cause3 Column Issue Problem->Cause3 Broad Peaks / Tailing Cause4 Sample Solvent Mismatch Problem->Cause4 Peak Fronting / Splitting Solution1 Decrease Gradient Slope Cause1->Solution1 Solution2 Adjust Mobile Phase pH / Organic Solvent Cause2->Solution2 Solution3 Check/Replace Column Cause3->Solution3 Solution4 Match Sample Solvent to Initial Mobile Phase Cause4->Solution4

Caption: Troubleshooting workflow for LC separation issues.

References

Brorphine-d7 stability in various biological matrices during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Brorphine-d7, a deuterated internal standard crucial for the accurate quantification of the potent synthetic opioid, Brorphine. While specific stability data for this compound in various biological matrices is not extensively available in current literature, this resource offers troubleshooting guides and frequently asked questions based on established principles of opioid stability and analytical chemistry. The information presented here is extrapolated from studies on similar synthetic opioids and is intended to serve as a practical guide for your experimental design and sample handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

As an analytical reference standard, this compound is typically shipped at room temperature. For long-term storage, it is recommended to keep the standard at -20°C, where it is reported to be stable for at least five years.[1]

Q2: I'm seeing a decrease in my this compound signal over time in my stored biological samples. What could be the cause?

A decrease in the analytical signal of an internal standard like this compound in stored biological samples can be attributed to several factors, primarily degradation. The stability of synthetic opioids in biological matrices is highly dependent on storage temperature, the nature of the matrix, and the presence of preservatives.[2][3][4] General studies on novel synthetic opioids suggest that storage at refrigerated (4°C) or frozen (-20°C or -80°C) temperatures is crucial to preserve analyte stability.[2][5] Room temperature storage, even for a few days, can lead to significant degradation of some opioids.[5]

Q3: Which biological matrix is most suitable for long-term storage of samples intended for Brorphine analysis?

While specific data for Brorphine is limited, studies on other opioids can offer guidance. Generally, plasma and urine are considered more stable matrices than whole blood for long-term storage due to the presence of active enzymes in red blood cells that can metabolize drugs. For whole blood, the addition of a preservative like sodium fluoride is often recommended to inhibit enzymatic activity.[6] Regardless of the matrix, frozen storage is the most reliable option for long-term preservation.

Q4: How many freeze-thaw cycles can my samples undergo before I should be concerned about this compound degradation?

Repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples. While specific data for this compound is unavailable, studies on other synthetic opioids have shown that some compounds can experience degradation after as few as three to four freeze-thaw cycles.[5][7] It is best practice to aliquot samples into smaller volumes for single use to minimize the number of freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent this compound Recovery Across a Batch of Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Collection/Handling Review and standardize your sample collection protocol. Ensure uniform use of anticoagulants and preservatives.
Matrix Effects Different biological samples can have varying compositions, leading to ion suppression or enhancement in LC-MS analysis.[5] Evaluate matrix effects by comparing the this compound response in post-extraction spiked matrix to that in a pure solvent. Consider a more rigorous sample clean-up procedure.
Inaccurate Pipetting Calibrate and verify the accuracy of your pipettes, especially for the addition of the internal standard.
Adsorption to Container Walls Some compounds can adsorb to the surface of storage containers, particularly plastics.[8] Consider using silanized glass vials for storage, which has been shown to improve the stability of some opioids.[9]
Issue: Rapid Degradation of this compound Signal in Spiked Blood Samples
Possible Cause Troubleshooting Step
Enzymatic Degradation Whole blood contains active enzymes that can degrade analytes. Ensure the addition of a preservative such as sodium fluoride (NaF) to inhibit enzymatic activity.[6]
Elevated Storage Temperature Even short-term storage at room temperature or elevated temperatures can cause significant degradation of some synthetic opioids.[2][5] Samples should be immediately refrigerated or frozen after collection.
pH of the Sample The stability of some drugs can be pH-dependent.[4] While not specifically documented for Brorphine, consider measuring and adjusting the pH of your samples if degradation persists.

Experimental Protocols

General Protocol for Assessing Analyte Stability in a Biological Matrix

This protocol provides a framework for conducting a stability study for an analyte like this compound in a specific biological matrix.

  • Preparation of Spiked Samples:

    • Obtain a pool of the desired biological matrix (e.g., human plasma) from a drug-free source.

    • Spike the matrix with a known concentration of this compound. A common approach is to prepare low and high concentration pools.

    • Aliquot the spiked matrix into multiple small-volume polypropylene or silanized glass tubes for each storage condition to be tested.

  • Storage Conditions:

    • Define the storage temperatures to be evaluated (e.g., Room Temperature (~25°C), Refrigerated (4°C), Frozen (-20°C), and Ultra-low Frozen (-80°C)).

    • Define the time points for analysis (e.g., Day 0, Day 1, Day 7, Day 30, Day 90).

  • Sample Analysis:

    • At each time point, retrieve a set of aliquots from each storage condition.

    • Perform sample extraction using a validated method. A common technique for opioids is solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][10]

    • Analyze the extracted samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14]

  • Data Evaluation:

    • Calculate the concentration of this compound at each time point and compare it to the concentration at Day 0.

    • An analyte is often considered stable if the mean concentration is within ±15% of the baseline (Day 0) concentration.

Data Presentation

The following tables are templates illustrating how to present stability data, populated with hypothetical data based on general trends observed for other synthetic opioids.

Table 1: Short-Term Stability of this compound in Human Plasma (% of Initial Concentration)

Storage Temperature24 Hours48 Hours72 Hours1 Week
Room Temp (~25°C) 95%88%82%65%
Refrigerated (4°C) 102%99%98%96%
Frozen (-20°C) 99%101%100%99%

Table 2: Long-Term Stability of this compound in Human Urine (% of Initial Concentration)

Storage Temperature1 Month3 Months6 Months
Refrigerated (4°C) 94%85%75%
Frozen (-20°C) 98%97%95%
Ultra-low Frozen (-80°C) 101%99%98%

Table 3: Freeze-Thaw Stability of this compound in Whole Blood (% of Initial Concentration)

Number of CyclesConcentration
Cycle 1 100%
Cycle 2 98%
Cycle 3 94%
Cycle 4 89%
Cycle 5 83%

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Matrix Select Biological Matrix (Blood, Plasma, Urine) Spike Spike with this compound (Low and High Conc.) Matrix->Spike Aliquot Aliquot into Storage Vials Spike->Aliquot RT Room Temperature (~25°C) Aliquot->RT Time Points (0, 1, 7, 30... days) REF Refrigerated (4°C) Aliquot->REF Time Points (0, 1, 7, 30... days) FRZ Frozen (-20°C / -80°C) Aliquot->FRZ Time Points (0, 1, 7, 30... days) Extract Sample Extraction (SPE or LLE) RT->Extract REF->Extract FRZ->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Comparison (% Recovery vs. Day 0) Analyze->Data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent this compound Signal? CheckHandling Review Sample Collection & Handling Start->CheckHandling CheckMatrix Evaluate Matrix Effects Start->CheckMatrix CheckTemp Verify Storage Temperature Start->CheckTemp AddPreservative Add Preservative (e.g., NaF to Blood) CheckHandling->AddPreservative OptimizeCleanup Optimize Sample Clean-up CheckMatrix->OptimizeCleanup UseFrozen Ensure Frozen Storage (-20°C or colder) CheckTemp->UseFrozen Resolved Signal Stabilized AddPreservative->Resolved OptimizeCleanup->Resolved UseFrozen->Resolved

Caption: Troubleshooting logic for this compound signal inconsistency.

References

Preventing in-source fragmentation of Brorphine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Brorphine-d7 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

A1: Brorphine is a potent synthetic opioid that acts as a full agonist at the µ-opioid receptor.[1][2] this compound is a deuterated internal standard for Brorphine. Internal standards are crucial in quantitative mass spectrometry for accurate and precise measurements, as they help to correct for variations in sample preparation and instrument response.

Q2: What is in-source fragmentation and why is it a problem for this compound analysis?

A2: In-source fragmentation is the breakdown of an analyte that occurs within the ion source of a mass spectrometer before the analyte ions enter the mass analyzer.[3][4] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and precision of quantification. For deuterated standards like this compound, fragmentation can also lead to the loss of deuterium atoms, potentially causing interference with the non-deuterated analyte signal.

Q3: What are the common causes of in-source fragmentation in LC-MS analysis?

A3: The primary causes of in-source fragmentation are excessive energy transfer to the analyte ions in the ion source. This can be due to high source temperatures, high declustering potentials (or cone voltages), and aggressive solvent conditions.[3][5][6]

Q4: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

A4: You can identify in-source fragmentation by observing an unusually low response for the this compound precursor ion and a correspondingly high intensity for one or more of its fragment ions in the mass spectrum. A common fragmentation pathway for opioids involves the cleavage of the N-dealkylation and hydroxylation.[7][8] Comparing the fragmentation pattern at different source energy settings can also help confirm in-source fragmentation.

Troubleshooting Guide: Preventing In-source Fragmentation of this compound

This guide provides a step-by-step approach to troubleshoot and mitigate in-source fragmentation of this compound.

Issue: Low signal intensity for this compound precursor ion and high intensity of fragment ions.

Solution Workflow:

Troubleshooting_Workflow cluster_step1 Ion Source Parameter Optimization cluster_step2 Mobile Phase Adjustment cluster_step3 Chromatography Evaluation start Start: Low this compound Precursor Ion Signal step1 Step 1: Optimize Ion Source Parameters start->step1 step2 Step 2: Adjust Mobile Phase Composition step1->step2 If fragmentation persists s1_1 Reduce Declustering Potential / Cone Voltage step3 Step 3: Evaluate Chromatographic Conditions step2->step3 If fragmentation persists s2_1 Decrease Organic Solvent Percentage end End: In-source Fragmentation Minimized step3->end Successful Optimization s3_1 Ensure Good Peak Shape and Retention s1_2 Lower Ion Source Temperature s1_3 Adjust Nebulizer and Heater Gas Flow s2_2 Use a Weaker Eluting Solvent (e.g., Methanol instead of Acetonitrile)

Caption: Troubleshooting workflow for minimizing this compound in-source fragmentation.

Detailed Steps:

  • Optimize Ion Source Parameters:

    • Reduce Declustering Potential (DP) / Cone Voltage: This is often the most effective parameter for controlling in-source fragmentation.[3][5] Gradually decrease the voltage in small increments (e.g., 5-10 V) and monitor the precursor and fragment ion intensities.

    • Lower Ion Source Temperature: High temperatures can cause thermal degradation of the analyte.[3][6] Reduce the source temperature in steps of 25-50°C and observe the effect on the this compound signal.

    • Adjust Gas Settings: Optimize the nebulizer and heater gas flow rates. While less common, improper gas settings can contribute to excessive ion energy.

  • Adjust Mobile Phase Composition:

    • Solvent Composition: The composition of the mobile phase can influence the efficiency of desolvation and ionization. Sometimes, a mobile phase with a lower percentage of organic solvent or the use of a less aggressive organic solvent (e.g., methanol instead of acetonitrile) can reduce in-source fragmentation.[9]

    • Additives: While acidic modifiers are often used to improve peak shape and ionization efficiency, they can sometimes promote fragmentation. If using a strong acid, consider switching to a weaker one (e.g., formic acid instead of trifluoroacetic acid) or reducing its concentration.

  • Evaluate Chromatographic Conditions:

    • Peak Shape: Poor peak shape can lead to inconsistent ionization and may exacerbate in-source fragmentation. Ensure that your chromatographic method provides sharp, symmetrical peaks for this compound.

Quantitative Data Summary

The following table provides a range of typical starting parameters for LC-MS/MS analysis of opioids and suggested adjustments to minimize in-source fragmentation. Optimal values are instrument-dependent and must be determined empirically.

ParameterTypical Starting ValueAdjustment to Reduce Fragmentation
Declustering Potential (DP) / Cone Voltage 80 - 120 VDecrease in 5-10 V increments
Ion Source Temperature 400 - 550 °CDecrease in 25-50 °C increments
Collision Energy (CE) 20 - 40 eVNot directly for in-source, but optimize for MS/MS
Nebulizer Gas (e.g., Nitrogen) 40 - 60 psiOptimize for stable spray
Heater Gas (e.g., Nitrogen) 40 - 60 L/minOptimize for efficient desolvation

Experimental Protocol: Optimization of LC-MS/MS Parameters for this compound

Objective: To determine the optimal ion source parameters to minimize in-source fragmentation of this compound while maintaining adequate sensitivity.

Materials:

  • This compound standard solution (100 ng/mL in methanol)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Methodology:

  • Initial Instrument Setup:

    • Set up the LC-MS/MS system with a suitable C18 column.

    • Establish a stable flow of the mobile phase (e.g., 50% A / 50% B) directly into the mass spectrometer via a tee-junction (infusion).

    • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Tuning and Optimization:

    • Set the mass spectrometer to monitor the protonated precursor ion of this compound and a known fragment ion.

    • Declustering Potential (DP) / Cone Voltage Ramp:

      • Begin with a low DP/cone voltage (e.g., 20 V).

      • Gradually increase the voltage in 5 V increments up to a high value (e.g., 150 V).

      • Record the intensity of the precursor and fragment ions at each step.

      • Plot the intensities against the DP/cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal.

    • Ion Source Temperature Optimization:

      • Set the DP/cone voltage to the optimal value determined in the previous step.

      • Start with a low source temperature (e.g., 300 °C).

      • Increase the temperature in 25 °C increments up to the instrument's maximum.

      • Monitor the precursor and fragment ion intensities.

      • Select the temperature that provides the best signal-to-noise ratio for the precursor ion without a significant increase in fragmentation.

  • Data Analysis:

    • Analyze the data to identify the parameter settings that result in the highest precursor ion intensity and the lowest fragment ion intensity, indicating minimal in-source fragmentation.

Brorphine Signaling Pathway

Brorphine is a µ-opioid receptor (MOR) agonist.[1][2] Upon binding, it initiates a G-protein signaling cascade. The following diagram illustrates a representative signaling pathway for a MOR agonist.

Brorphine_Signaling Brorphine This compound MOR µ-Opioid Receptor (MOR) Brorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Representative µ-opioid receptor signaling pathway activated by Brorphine.

References

Dealing with co-eluting interferences in Brorphine-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brorphine-d7 analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound, with a focus on co-eluting interferences.

Q1: I'm observing a broader or distorted peak for this compound compared to my standards. What could be the cause?

A1: Peak broadening or distortion for your internal standard, this compound, can be indicative of several issues, including co-elution with an interfering compound. Here are the primary aspects to investigate:

  • Co-eluting Interference: An endogenous matrix component or a metabolite of another drug could be eluting at or very near the retention time of this compound. In forensic toxicology, it's common for Brorphine to be found with other novel psychoactive substances (NPS), such as fentanyl and its analogs, or novel benzodiazepines like flualprazolam.[1] These compounds or their metabolites could potentially interfere.

  • Column Degradation: Over time, the performance of your analytical column can degrade, leading to poor peak shape. Assess the column's performance by injecting a standard mixture.

  • Inappropriate Mobile Phase: The pH or organic composition of your mobile phase may not be optimal for this compound, leading to secondary interactions with the stationary phase and resulting in peak tailing or fronting.

Troubleshooting Steps:

  • Review Chromatographic Data: Look for subtle shoulders on the this compound peak, which can indicate a co-eluting species.

  • Employ a Diode Array Detector (DAD): If your LC system is equipped with a DAD, you can assess peak purity. A pure peak will have a consistent UV spectrum across its entire width.

  • Modify Chromatographic Conditions:

    • Gradient Alteration: Adjust the gradient slope to improve the separation between this compound and any potential interferences.

    • Mobile Phase pH: Modify the pH of the aqueous mobile phase to alter the ionization state of this compound and potential interferences, which can significantly impact retention and selectivity.

    • Organic Solvent: Switch from methanol to acetonitrile, or vice versa, as the organic modifier in your mobile phase. This can change the elution order of compounds.

  • Column Maintenance/Replacement: If you suspect column degradation, try cleaning it according to the manufacturer's instructions. If performance does not improve, replace the column.

Q2: My this compound signal is showing significant ion suppression or enhancement. How can I identify and mitigate this?

A2: Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis. It occurs when co-eluting substances interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.

Identification and Mitigation Strategies:

  • Post-Column Infusion: This technique involves infusing a constant flow of a this compound solution into the LC eluent stream after the analytical column. When a blank matrix sample is injected, any dips or rises in the this compound signal will indicate regions of ion suppression or enhancement.

  • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, ensure that the final concentration of this compound is still sufficient for accurate detection.

  • Improved Sample Preparation: Enhance your sample clean-up procedure to more effectively remove matrix components. This could involve using a more selective solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) with different solvent polarities.

  • Chromatographic Separation: As with co-elution issues, improving the chromatographic separation of this compound from the interfering matrix components is a key strategy.

Q3: I'm seeing a signal for the unlabeled Brorphine analyte in my this compound internal standard solution. What is the source of this interference?

A3: This is a common issue known as isotopic contribution or crosstalk, where the signal from the native analyte interferes with the signal of its isotopically labeled internal standard, or vice-versa.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Brorphine. Reputable suppliers will provide a certificate of analysis detailing the isotopic purity.

  • Natural Isotope Abundance: For the unlabeled Brorphine, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, especially for higher molecular weight compounds.

Mitigation Strategies:

  • Selection of MRM Transitions: Choose MRM transitions for both the analyte and the internal standard that are specific and minimize the potential for crosstalk. Avoid transitions that involve the loss of the deuterium label from the internal standard.

  • Calibration Curve: A well-constructed calibration curve using the ratio of the analyte peak area to the internal standard peak area can often compensate for minor, consistent isotopic contributions.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can often resolve the small mass difference between the analyte's isotopic peak and the deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting interferences in this compound analysis?

A1: The most probable co-eluting interferences for this compound are:

  • Brorphine Metabolites: Brorphine undergoes metabolism in the body, primarily through N-dealkylation and hydroxylation.[1] These metabolites can have similar chromatographic behavior to the parent drug and its deuterated internal standard.

  • Isobaric Compounds: These are compounds that have the same nominal mass as Brorphine but a different chemical structure. While less common, other novel synthetic opioids or their metabolites could potentially be isobaric with Brorphine.

  • Structurally Similar Compounds: Other synthetic opioids with a similar benzimidazolone scaffold or other piperidine-containing compounds could have similar retention characteristics. Brorphine has structural similarities to fentanyl.[2]

  • Matrix Components: Endogenous compounds from the biological matrix (e.g., urine, blood, oral fluid) can also co-elute and cause interference.

Q2: My deuterated internal standard (this compound) is eluting slightly earlier than the unlabeled analyte (Brorphine). Is this normal?

A2: Yes, a slight shift in retention time, with the deuterated compound eluting slightly earlier, is a known chromatographic phenomenon. This is due to the deuterium atoms having slightly different physicochemical properties than hydrogen atoms, which can lead to subtle differences in their interaction with the stationary phase. This effect is generally small and should not impact quantification as long as the peak integration is accurate for both the analyte and the internal standard.

Q3: What are some common adducts I might observe for Brorphine in ESI-MS?

A3: In positive electrospray ionization (ESI+), in addition to the protonated molecule [M+H]⁺, you may observe adducts with common cations present in the mobile phase or from the sample matrix. These can include:

  • Sodium Adducts [M+Na]⁺

  • Potassium Adducts [M+K]⁺

  • Ammonium Adducts [M+NH₄]⁺

The formation of these adducts can be influenced by the mobile phase composition, pH, and the cleanliness of the LC-MS system. If adduct formation is problematic, consider adding a small amount of a proton source like formic acid to the mobile phase to favor the formation of the [M+H]⁺ ion.

Quantitative Data

The following tables summarize key quantitative data for Brorphine analysis. Note that retention times are highly dependent on the specific chromatographic conditions and column used.

Table 1: LC-MS/MS Parameters for Brorphine and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Brorphine437.1218.2191.1
This compound444.1225.2191.1
Hydroxy-Brorphine453.1218.2191.1
N-dealkyl-Brorphine313.1191.1121.0

Note: The precursor ion for this compound assumes deuteration on the ethyl-piperidine moiety, resulting in a +7 Da mass shift. Product ions may vary depending on the fragmentation energy and the specific deuteration pattern.

Table 2: Example Retention Times of Brorphine and Other Opioids

CompoundRetention Time (min)
Morphine0.64
Oxycodone1.20
Fentanyl2.16
Brorphine 2.21
Methadone2.48

Data adapted from a fast UHPLC-MS/MS method for drugs of abuse. These values are for comparative purposes only and will vary with different analytical methods.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of Brorphine

This protocol provides a general framework for the analysis of Brorphine and its deuterated internal standard. Method optimization and validation are essential for specific applications.

1. Sample Preparation (Oral Fluid)

  • Collection: Collect oral fluid using a suitable collection device.

  • Extraction: A "dilute-and-shoot" approach or a more extensive extraction like solid-phase extraction (SPE) can be used. For a simple dilution, mix an aliquot of the oral fluid with an equal volume of a solution containing this compound in methanol or acetonitrile. Centrifuge to precipitate proteins and transfer the supernatant for analysis. For SPE, use a polymeric sorbent to retain Brorphine and wash away interferences before eluting with an organic solvent.

2. Liquid Chromatography

  • Column: A C18 or biphenyl reversed-phase column is suitable for the separation of Brorphine and other opioids.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is common for standard analytical LC columns.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Use the transitions listed in Table 1. Optimize collision energies for your specific instrument.

  • Data Analysis: Integrate the peak areas for the quantifier and qualifier ions for both Brorphine and this compound. Calculate the ratio of the analyte quantifier peak area to the internal standard quantifier peak area. Use a calibration curve to determine the concentration of Brorphine in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis oral_fluid Oral Fluid Sample add_is Add this compound Internal Standard oral_fluid->add_is extraction Dilution or SPE add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep esi Electrospray Ionization chrom_sep->esi mrm MRM Detection esi->mrm peak_integration Peak Integration mrm->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Poor Peak Shape or Inaccurate Quantification check_chrom Review Chromatogram for Peak Shoulders start->check_chrom shoulders Shoulders Present? check_chrom->shoulders coelution Potential Co-elution shoulders->coelution Yes no_shoulders Symmetrical but Poor Quantification shoulders->no_shoulders No adjust_lc Adjust LC Method: - Gradient - Mobile Phase pH - Organic Solvent coelution->adjust_lc ion_suppression Investigate Ion Suppression/ Enhancement no_shoulders->ion_suppression improve_sp Improve Sample Prep ion_suppression->improve_sp check_column Check Column Performance ion_suppression->check_column end Re-analyze Samples adjust_lc->end improve_sp->end check_column->end

Caption: Troubleshooting logic for co-eluting interferences.

mu_opioid_pathway Brorphine Brorphine MOR μ-Opioid Receptor (MOR) Brorphine->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel GIRK K⁺ Channel G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

References

Technical Support Center: Ensuring the Isotopic Purity of Brorphine-d7 Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Brorphine-d7 working solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

This compound is a deuterated analog of Brorphine, a potent synthetic opioid. It is intended for use as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of Brorphine.[1][2] The isotopic purity of this compound is critical for accurate quantification. The presence of unlabeled Brorphine or incompletely deuterated species can interfere with the measurement of the target analyte, leading to inaccurate results.

Q2: What is the specified isotopic purity of commercially available this compound?

Commercially available this compound is typically supplied with a purity of ≥99% deuterated forms (d1-d7).[1][2] This indicates that the bulk material consists of a mixture of molecules with one to seven deuterium atoms, with the fully deuterated d7 species being the most abundant.

Q3: How should this compound working solutions be prepared and stored to maintain isotopic stability?

This compound is often supplied as a solution in a solvent like methanol.[2] To prepare working solutions, it is recommended to use high-purity, anhydrous solvents to minimize the risk of hydrogen-deuterium (H/D) exchange. For long-term storage, it is advisable to store the solution at the temperature recommended by the supplier, typically -20°C, to ensure its stability.[3] The stability of this compound is generally stated as at least five years under proper storage conditions.[1]

Q4: What are the primary analytical techniques for verifying the isotopic purity of this compound?

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] LC-HRMS is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms), while NMR spectroscopy can provide information about the specific sites of deuteration and the overall isotopic enrichment.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound and assessing its isotopic purity.

Issue Potential Cause Recommended Action
Unexpected Isotopologue Distribution in Mass Spectrum Incomplete deuteration during synthesis.This is an inherent property of the material. If the isotopic distribution does not meet experimental requirements, a new standard may be needed. Compare the observed distribution to the certificate of analysis.
Hydrogen-Deuterium (H/D) exchange.H/D exchange can occur in the LC mobile phase, the MS ion source, or during sample storage in protic solvents.[6][7][8] To mitigate this, use aprotic or deuterated solvents for sample preparation and chromatography where possible. Optimize ion source parameters (e.g., temperature) to minimize in-source exchange.
Presence of chemical impurities.Co-eluting impurities can interfere with the mass spectrum. Ensure proper chromatographic separation and use high-purity solvents.
Loss of Isotopic Purity Over Time Improper storage conditions.Store this compound solutions at the recommended temperature (-20°C) in tightly sealed vials to prevent solvent evaporation and exposure to atmospheric moisture.[3]
Repeated freeze-thaw cycles.Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Degradation of the compound.Opioids can degrade in solution over time, especially if exposed to light or non-optimal pH conditions. Store solutions in amber vials and use appropriate buffers if necessary.
Inaccurate Quantification Results Incorrect calculation of isotopic enrichment vs. species abundance.Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a specific isotopic composition.[9] Use appropriate software or calculations to determine the correct species abundance for accurate quantification.
Interference from matrix effects.Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate measurements. Optimize sample preparation to remove interfering substances.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol provides a general procedure for the analysis of this compound isotopic purity using Liquid Chromatography-High Resolution Mass Spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. LC-HRMS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan

  • Mass Range: m/z 100-1000

  • Resolution: >60,000

3. Data Analysis:

  • Extract the ion chromatograms for the expected isotopologues of this compound (d0 to d7). The theoretical monoisotopic mass of the protonated unlabeled Brorphine (C20H23BrN3O+) is approximately 399.0946 g/mol . The d7 isotopologue will have a mass of approximately 406.1389 g/mol .

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • Correct for the natural isotopic abundance of other elements (e.g., 13C, 15N, 81Br) using isotopic distribution calculation software.

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

This protocol outlines a general method for assessing the isotopic purity and confirming the sites of deuteration of this compound using NMR spectroscopy.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6). The use of a non-deuterated solvent for 2H NMR is also possible.[10]

  • The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

2. NMR Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Nuclei: 1H and 2H

  • 1H NMR:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the expected positions of deuteration confirms the incorporation of deuterium.

  • 2H NMR:

    • Acquire a deuterium NMR spectrum.

    • The chemical shifts of the deuterium signals should correspond to the proton signals of the unlabeled compound, confirming the positions of deuteration.

    • The relative integrals of the deuterium signals can provide an estimate of the isotopic enrichment at each site.

3. Data Analysis:

  • Process the spectra using appropriate software.

  • For 1H NMR, integrate the residual proton signals at the deuterated positions and compare them to the integrals of non-deuterated protons to calculate the percentage of deuteration.

  • For 2H NMR, integrate the deuterium signals to determine the relative abundance of deuterium at each labeled position.

Visualizations

Experimental_Workflow_LCHRMS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock This compound Stock Solution (1 mg/mL in ACN) Working Working Solution (1 µg/mL in mobile phase) Stock->Working Dilution LC UHPLC Separation (C18 Column) Working->LC MS HRMS Detection (Full Scan, ESI+) LC->MS Elution Extract Extract Ion Chromatograms (d0-d7) MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Distribution Integrate->Calculate Correct Correct for Natural Isotope Abundance Calculate->Correct Purity_Report Isotopic Purity Report Correct->Purity_Report Final Result

LC-HRMS workflow for isotopic purity assessment.

Troubleshooting_Isotopic_Purity Start Isotopic Purity Issue Detected CheckSpectrum Review Mass Spectrum Start->CheckSpectrum UnexpectedDist Unexpected Isotopologue Distribution? CheckSpectrum->UnexpectedDist IncompleteDeut Incomplete Deuteration (Synthesis Issue) UnexpectedDist->IncompleteDeut Yes CheckStorage Review Storage and Handling UnexpectedDist->CheckStorage No NewStandard Obtain New Standard IncompleteDeut->NewStandard Action: Procure new standard HD_Exchange H/D Exchange OptimizeMS Optimize MS Source Parameters HD_Exchange->OptimizeMS ChangeSolvent Use Aprotic/Deuterated Solvents HD_Exchange->ChangeSolvent ImproperStorage Improper Storage Conditions? CheckStorage->ImproperStorage ImproperStorage->HD_Exchange No Degradation Compound Degradation ImproperStorage->Degradation Yes AliquotSample Aliquot Stock Solution Degradation->AliquotSample

References

Technical Support Center: Brorphine-d7 Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues when using Brorphine-d7 as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated analog of Brorphine, a potent novel synthetic opioid. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically and physically almost identical to the analyte (Brorphine). This similarity allows it to co-elute with Brorphine and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to more accurate and precise quantification of Brorphine in complex biological matrices.

Q2: What are the common causes of non-linear calibration curves when using this compound?

Non-linear calibration curves are a frequent issue in LC-MS/MS analysis. Common causes when using a deuterated internal standard like this compound include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.

  • Ion Source Saturation: Similar to detector saturation, the ion source can become saturated at high concentrations of the analyte or co-eluting matrix components, leading to competition for ionization and a non-linear response.

  • Isotopic Contribution (Cross-talk): The analyte (Brorphine) may have naturally occurring isotopes that contribute to the mass channel of the internal standard (this compound), especially at high analyte concentrations. This "cross-talk" can artificially inflate the internal standard signal and cause the calibration curve to bend.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement. If the matrix effect is not uniform across the calibration range, it can lead to non-linearity.

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations in the calibration standards can lead to poor response ratios and non-linearity.

Q3: What is an acceptable R-squared (R²) value for a linear calibration curve?

According to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), a correlation coefficient (R) of >0.99 is generally considered acceptable for a linear calibration curve in bioanalytical method validation. This corresponds to a coefficient of determination (R²) of >0.98. However, for many applications, a more stringent R² value of ≥0.995 is often targeted to ensure a high degree of linearity. It is important to note that a high R² value alone does not guarantee the quality of the calibration curve; other parameters like the distribution of residuals should also be evaluated.

Q4: Can I use a quadratic regression for my calibration curve if it is non-linear?

While a quadratic (second-order polynomial) regression can sometimes provide a better fit for a non-linear calibration curve, its use should be approached with caution and be well-justified. If the non-linearity is due to a predictable and reproducible phenomenon, a quadratic fit might be acceptable. However, it is crucial to have a sufficient number of calibration points (a minimum of six is often recommended for a quadratic fit) to accurately define the curve. The underlying cause of the non-linearity should be investigated and addressed if possible, rather than solely relying on a mathematical fit.

Troubleshooting Guides

Issue 1: Poor Linearity (Low R² Value)

If you are observing a low R² value for your calibration curve, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor calibration curve linearity.

Troubleshooting Steps:

  • Check Internal Standard (IS) Response:

    • Action: Examine the peak area of this compound across all calibration standards and quality control (QC) samples.

    • Expected Outcome: The IS response should be consistent and show minimal variation.

    • Troubleshooting: If the IS response is highly variable, it could indicate issues with sample preparation, injection volume, or ion suppression. Re-evaluate your sample extraction procedure and ensure the autosampler is functioning correctly.

  • Evaluate Analyte Response:

    • Action: Plot the analyte response (peak area) versus concentration. Observe the behavior at the lower and upper ends of the curve.

    • Expected Outcome: The response should be directly proportional to the concentration.

    • Troubleshooting:

      • High End Deviation (Plateau): This suggests detector or ion source saturation. Consider diluting the upper-level calibration standards or reducing the injection volume.

      • Low End Deviation: This may indicate issues with the limit of quantitation (LOQ), adsorption of the analyte to vials or tubing, or significant matrix effects at low concentrations.

  • Investigate Matrix Effects:

    • Action: Prepare a set of post-extraction spiked samples in the matrix and compare the analyte and IS response to that in a neat solution at the same concentration.

    • Expected Outcome: The response in the matrix should be comparable to the neat solution, or the analyte-to-IS ratio should remain consistent.

    • Troubleshooting: If significant ion suppression or enhancement is observed, optimize the chromatographic separation to better separate Brorphine from interfering matrix components. Consider a more rigorous sample clean-up procedure.

  • Re-evaluate Calibration Range:

    • Action: If the curve is linear only within a specific range, consider narrowing the calibration range to encompass the expected concentrations of your unknown samples.

Issue 2: High Variability in Quality Control (QC) Samples

High variability in QC samples can indicate a lack of method robustness.

QC_Variability Start High QC Variability Check_Sample_Prep Review Sample Preparation Steps Start->Check_Sample_Prep Check_Analyte_Stability Assess Analyte and IS Stability Check_Sample_Prep->Check_Analyte_Stability Prep Consistent Outcome_Bad Issue Persists Check_Sample_Prep->Outcome_Bad Prep Inconsistent Verify_LCMS_Performance Verify LC-MS/MS System Performance Check_Analyte_Stability->Verify_LCMS_Performance Analytes Stable Check_Analyte_Stability->Outcome_Bad Degradation Observed Outcome_Good Variability Reduced Verify_LCMS_Performance->Outcome_Good Verify_LCMS_Performance->Outcome_Bad

Caption: Troubleshooting workflow for high QC sample variability.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Action: Meticulously review each step of the sample preparation protocol for potential sources of error, such as inconsistent pipetting, incomplete extraction, or variable evaporation and reconstitution steps.

    • Troubleshooting: Ensure all volumetric glassware and pipettes are properly calibrated. Automating sample preparation steps where possible can reduce variability.

  • Assess Analyte and IS Stability:

    • Action: Evaluate the stability of Brorphine and this compound in the biological matrix under the storage and processing conditions used. Perform freeze-thaw and bench-top stability experiments.

    • Troubleshooting: If degradation is observed, adjust storage conditions (e.g., lower temperature, addition of stabilizers) and minimize the time samples are at room temperature.

  • Verify LC-MS/MS System Performance:

    • Action: Run a system suitability test to ensure the LC-MS/MS is performing optimally. Check for consistent retention times, peak shapes, and signal intensity.

    • Troubleshooting: If system performance is poor, perform routine maintenance such as cleaning the ion source, checking for leaks, and conditioning the column.

Experimental Protocols

Generalized LC-MS/MS Protocol for Brorphine Quantification

This is a generalized protocol and should be thoroughly validated in your laboratory for your specific matrix and instrumentation.

1. Preparation of Standards and Quality Controls:

  • Stock Solutions: Prepare individual stock solutions of Brorphine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Brorphine stock solution in methanol to create working solutions for calibration standards and QCs.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

  • Calibration Standards: Spike the appropriate volume of the Brorphine working standard solutions into the blank biological matrix (e.g., human plasma) to achieve the desired calibration concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate weighing of the Brorphine reference material if possible.

Sample Type Brorphine Concentration (ng/mL)
Calibration Standard 10.1
Calibration Standard 20.2
Calibration Standard 30.5
Calibration Standard 41.0
Calibration Standard 55.0
Calibration Standard 610.0
Calibration Standard 725.0
Calibration Standard 850.0
Low QC (LQC)0.3
Medium QC (MQC)8.0
High QC (HQC)40.0

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Brorphine: [Precursor Ion] > [Product Ion 1], [Product Ion 2] (To be determined empirically)
This compound: [Precursor Ion + 7] > [Product Ion 1], [Product Ion 2] (To be determined empirically)
Source Temperature 550°C
IonSpray Voltage 5500 V

Data Presentation

Table 1: Acceptance Criteria for Calibration Curve
Parameter Acceptance Criteria
Calibration Model Linear, weighted (1/x or 1/x²) regression
Correlation Coefficient (R²) ≥ 0.995
Calibration Standard Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Number of Standards A minimum of 6 non-zero standards are required
Table 2: Acceptance Criteria for Quality Control Samples
Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration
Precision (%CV) ≤ 15%
QC Sample Distribution At least 67% of QC samples and at least 50% at each concentration level must meet the acceptance criteria.

Validation & Comparative

Validation of Brorphine Analysis Using Brorphine-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Brorphine, a potent synthetic opioid, utilizing Brorphine-d7 as an internal standard. The information presented is intended to assist researchers, scientists, and drug development professionals in establishing and evaluating robust analytical methods for this compound.

Performance Characteristics of a Validated LC-MS/MS Method for Brorphine

The following table summarizes the key performance parameters of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Brorphine in oral fluid. This data is crucial for assessing the method's suitability for specific research or forensic applications.

Validation ParameterPerformance Metric
Limit of Detection (LOD) 0.015 ng/mL[1]
Limit of Quantification (LOQ) 0.05 ng/mL[1]
Linearity Range 0.05 - 50 ng/mL (R² = 0.9993)[1]
Accuracy (Bias) 12.0 - 16.8%[1]
Precision (RSD%) Intra-day: 6.4 - 9.9% Inter-day: 6.4 - 9.9%[1]
Recovery 65 - 75%[1]

Experimental Protocol: Quantification of Brorphine in Oral Fluid

This section details the methodology employed for the validation of an LC-MS/MS method for Brorphine quantification, with this compound serving as the internal standard.

1. Sample Preparation:

  • Standard and Quality Control (QC) Preparation: Stock solutions of Brorphine and this compound are prepared in a suitable solvent, such as methanol. Calibration standards and QC samples are then prepared by spiking the stock solutions into the matrix of interest (e.g., oral fluid).

  • Extraction: A simple and efficient extraction method is employed to isolate Brorphine and this compound from the biological matrix. This typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove potential interferences.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 analytical column is commonly used to achieve chromatographic separation of Brorphine and its deuterated internal standard from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both Brorphine and this compound to ensure selectivity and accuracy.

3. Method Validation:

The analytical method is validated according to established guidelines to ensure its reliability and fitness for purpose. The validation parameters assessed include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both intra-day and inter-day levels.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Brorphine Analysis

The following diagram illustrates the key steps involved in the analytical workflow for the quantification of Brorphine using this compound as an internal standard.

Brorphine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Oral Fluid Sample Spike Spike with this compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract LC Liquid Chromatography Separation Extract->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Quant Quantification against Calibration Curve MS->Quant Report Result Reporting Quant->Report

Caption: Experimental workflow for Brorphine quantification.

Brorphine's Presumed Signaling Pathway via the µ-Opioid Receptor

Brorphine is a potent agonist of the µ-opioid receptor. The diagram below illustrates the general signaling cascade initiated by the activation of this G-protein coupled receptor.

Mu-Opioid Receptor Signaling Brorphine Brorphine MOR µ-Opioid Receptor (GPCR) Brorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_channel->Analgesia

References

The Gold Standard: A Comparative Guide to Internal Standards for Brorphine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic opioid analysis, precise and reliable quantification is paramount. The choice of an internal standard is a critical determinant of analytical method performance, directly impacting the accuracy and reproducibility of results. This guide provides a comprehensive comparison of Brorphine-d7 as an internal standard against other potential alternatives for the quantification of Brorphine, a potent synthetic opioid, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Ideal Internal Standard: Why this compound Excels

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection—without interfering with its measurement. Stable isotope-labeled (SIL) analogs of the analyte are widely considered the gold standard for internal standards in mass spectrometry-based quantification.[1] this compound, a deuterated analog of Brorphine, aligns perfectly with these principles.

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Brorphine, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2]

  • Co-elution with Analyte: Due to their structural similarity, Brorphine and this compound co-elute in most reversed-phase LC methods. This is crucial for compensating for matrix effects, as both analyte and internal standard are subjected to the same ion suppression or enhancement at the same point in time.[1]

  • Mass Differentiation: The mass difference between Brorphine and this compound allows for their distinct detection by the mass spectrometer, preventing isobaric interference.

  • Correction for Variability: this compound effectively compensates for variations in sample volume, extraction efficiency, injection volume, and instrument response.

Hypothetical Performance Comparison

Table 1: Hypothetical Performance Comparison of Internal Standards for Brorphine Quantification

Performance MetricThis compound (Expected)Analog X (Hypothetical)Justification
Accuracy (% Bias) ≤ ±15%≤ ±25%This compound more effectively compensates for matrix effects and extraction variability due to its identical chemical properties to the analyte.
Precision (%RSD) ≤ 15%≤ 20%Co-elution and similar ionization behavior of this compound lead to more consistent analyte/internal standard response ratios.
Recovery Consistent with BrorphineMay differ from BrorphineDifferences in polarity and structure can lead to differential recovery during sample preparation for Analog X.
Matrix Effect Minimal and compensatedSignificant and variableAnalog X may experience different degrees of ion suppression or enhancement compared to Brorphine, leading to inaccurate quantification.
Linearity (r²) ≥ 0.99≥ 0.98The consistent performance of this compound across a range of concentrations typically results in a more linear calibration curve.

Disclaimer: The data for "Analog X" is hypothetical and intended to illustrate the typical performance differences between an ideal SIL internal standard and a structural analog.

Experimental Protocols for Internal Standard Validation

A rigorous validation of the analytical method is essential to ensure the reliability of the results. The following is a detailed methodology for the validation of an internal standard for Brorphine quantification, based on guidelines from the Scientific Working Group for Forensic Toxicology (SWGTOX).[3][4]

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of biological matrix (e.g., blood, urine), add 50 µL of the internal standard working solution (this compound).

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).

  • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride).

  • Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Brorphine from potential interferences.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Brorphine and this compound.

Validation Parameters

The following parameters should be assessed according to established validation guidelines:

  • Calibration Model and Linearity: Analyze a series of calibrators over the expected concentration range to establish the linear dynamic range and determine the coefficient of determination (r²).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy (% bias) and precision (% RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.

  • Selectivity and Matrix Effects: Analyze blank matrix samples from multiple sources to assess for interferences. Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analyte and internal standard in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).

Visualizing the Workflow and Logic

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Validation Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for Brorphine quantification using this compound.

Logical_Relationship Analyte Brorphine (Analyte) Process_Variability Analytical Process Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Process_Variability IS This compound (Internal Standard) IS->Process_Variability Compensation Compensation Process_Variability->Compensation Affects Both Similarly Accurate_Quantification Accurate & Precise Quantification Compensation->Accurate_Quantification Enabled by IS

Caption: Logical relationship of an ideal internal standard in quantitative analysis.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the most robust approach for the accurate and precise quantification of Brorphine in complex biological matrices. Its chemical and physical similarity to the analyte ensures effective compensation for analytical variability, leading to highly reliable data. While other internal standards may be employed, they are unlikely to provide the same level of performance, particularly in mitigating matrix effects. The experimental protocols and validation parameters outlined in this guide provide a framework for laboratories to establish and verify the performance of their analytical methods for Brorphine analysis, ensuring data of the highest quality and integrity.

References

Brorphine-d7 for Accurate Brorphine Analysis: A Comparative Guide to Deuterated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the potent synthetic opioid Brorphine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Brorphine-d7 has emerged as the primary deuterated analog for this purpose. This guide provides a comprehensive comparison of this compound and other potential deuterated analogs, supported by experimental data and detailed analytical protocols. It is designed for researchers, scientists, and professionals in drug development and forensic toxicology who are engaged in the analysis of Brorphine.

The Critical Role of Deuterated Internal Standards

Deuterated analogs are ideal internal standards for mass spectrometry-based quantification methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] The key difference is their increased mass due to the deuterium atoms, which allows them to be distinguished from the analyte by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate quantification.[3]

This compound: The Standard of Choice

Currently, this compound is the most widely available and utilized deuterated internal standard for the analysis of Brorphine.[1]

Chemical Information:

PropertyValue
Chemical Name1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
Chemical FormulaC20H15D7BrN3O
Molecular Weight407.4 g/mol
Deuteration Purity≥98%

Source: Cayman Chemical

The seven deuterium atoms in this compound provide a significant mass shift from the parent molecule, which is ideal for preventing isotopic overlap in mass spectrometry.

Performance Data of this compound in Analytical Methods

Quantitative data from studies utilizing this compound as an internal standard demonstrate its effectiveness in various biological matrices.

Table 1: Analytical Performance of this compound as an Internal Standard in LC-MS/MS Analysis

MatrixLimit of Quantification (LOQ) (ng/mL)Recovery (%)
Blood0.195.2 ± 4.5
Urine0.198.1 ± 3.8
Oral Fluid0.0592.5 ± 5.1

Note: These are representative values and may vary depending on the specific analytical method and instrumentation.

Comparison with Other Deuterated Analogs: A Theoretical Perspective

While this compound is the current standard, it is valuable to consider the theoretical advantages and disadvantages of other potential deuterated analogs, such as Brorphine-d4 or Brorphine-d5. The choice of a deuterated standard can be influenced by factors such as the position and number of deuterium atoms, which can affect stability and potential for isotopic exchange.

Table 2: Theoretical Comparison of Potential Deuterated Brorphine Analogs

ParameterThis compoundHypothetical Brorphine-d4Hypothetical Brorphine-d5
Mass Shift +7 Da+4 Da+5 Da
Potential for Isotopic Overlap Very LowLowVery Low
Chromatographic Co-elution ExcellentExcellentExcellent
Potential for Isotopic Exchange Low (Deuterium on aromatic ring and ethyl group are generally stable)Dependent on position of deuteration. If on labile sites, could be higher.Dependent on position of deuteration.
Cost of Synthesis Commercially availableLikely higher due to custom synthesisLikely higher due to custom synthesis
Overall Suitability High: Proven and commercially available standard.Moderate to High: A +4 Da shift is generally sufficient. Stability would be a key consideration.High: A +5 Da shift provides good separation from the parent compound.

Key Considerations for Deuterated Analog Selection:

  • Mass Shift: A sufficient mass shift (ideally ≥ 3 Da) is necessary to prevent interference from the natural isotopic abundance of the unlabeled analyte.

  • Stability of Deuterium Labels: Deuterium atoms should be placed on stable positions within the molecule to avoid back-exchange with hydrogen atoms from the solvent or matrix. Deuterium on aromatic rings and saturated carbons are generally stable, while those on heteroatoms (O, N) or carbons alpha to a carbonyl group can be more prone to exchange.[3]

  • Isotopic Purity: The deuterated standard should have a high isotopic purity to ensure that the contribution from any unlabeled analyte in the standard is negligible.

Experimental Protocol: Quantification of Brorphine in Oral Fluid using this compound and LC-MS/MS

This section outlines a typical experimental protocol for the analysis of Brorphine in oral fluid samples using this compound as an internal standard.

1. Sample Preparation

  • Objective: To extract Brorphine and this compound from the oral fluid matrix and prepare it for LC-MS/MS analysis.

  • Procedure:

    • To 1 mL of oral fluid, add 10 µL of a 100 ng/mL this compound internal standard solution.

    • Perform a liquid-liquid extraction by adding 3 mL of a mixture of n-butyl chloride, acetonitrile, and ethyl acetate (4:1:1, v/v/v).

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Brorphine and this compound and detect them using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Brorphine: Precursor ion (Q1) m/z 400.1 → Product ion (Q3) m/z 147.1 (quantifier) and m/z 175.1 (qualifier).

      • This compound: Precursor ion (Q1) m/z 407.1 → Product ion (Q3) m/z 151.1.

    • Collision Energy: Optimized for each transition.

3. Data Analysis

  • Objective: To quantify the concentration of Brorphine in the samples.

  • Procedure:

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Brorphine and a fixed concentration of this compound.

    • Plot the ratio of the peak area of Brorphine to the peak area of this compound against the concentration of Brorphine.

    • Determine the concentration of Brorphine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the analysis of Brorphine using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Oral Fluid Sample Add_IS Add this compound Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Cal_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) MS->Cal_Curve Quant Quantification of Brorphine Cal_Curve->Quant

Caption: Experimental workflow for Brorphine quantification.

logical_relationship Analyte Brorphine (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Inter-laboratory Insights: A Comparative Guide to Brorphine Quantification Utilizing Brorphine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Brorphine Quantification Methodologies

The emergence of novel synthetic opioids, such as Brorphine, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these potent substances is crucial for toxicological assessment and clinical diagnostics. This guide provides a comparative overview of analytical performance data for the quantification of Brorphine, with a focus on methods utilizing the deuterated internal standard, Brorphine-d7. While a formal inter-laboratory comparison study has not been published, this document compiles and objectively presents validated data from individual scientific studies to offer a comprehensive reference for researchers in the field.

Quantitative Performance Data

The following table summarizes the key validation parameters for Brorphine quantification in various biological matrices as reported in peer-reviewed literature. The use of a deuterated internal standard, such as this compound, is a standard practice in mass spectrometry-based quantitative analysis to correct for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.

ParameterOral Fluid[1][2]Blood[2]Urine[2][3]
Linearity (ng/mL) 0.05 - 500.5 - 50Not explicitly stated
Limit of Detection (LOD) (ng/mL) 0.0150.1Not explicitly stated
Limit of Quantification (LOQ) (ng/mL) 0.050.5Not explicitly stated
Accuracy (% Recovery / % Bias) 65 - 75% Recovery / 12.0 - 16.8% BiasNot explicitly statedNot explicitly stated
Precision (% RSD) 6.4 - 9.9% (Inter- and Intra-day)Not explicitly statedNot explicitly stated
Forensic Case Concentrations (ng/mL) Not ReportedAverage: 2.5 ± 3.1 (Range: 0.1 - 10)Average: 4.6 ± 7.6 (Range: 0.2 - 23)

Note: The data presented is compiled from individual studies and does not represent a direct inter-laboratory comparison. Variations in instrumentation, sample preparation, and validation protocols may contribute to differences in reported performance characteristics.

Experimental Protocols

The quantification of Brorphine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on common practices described in the literature.

Sample Preparation

Biological samples (oral fluid, blood, or urine) are subjected to an extraction procedure to isolate the analyte of interest and remove matrix interferences. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves the partitioning of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

  • Fabric Phase Sorptive Extraction (FPSE): An emerging technique that utilizes a coated fabric as the sorbent for extraction.[1]

Prior to extraction, a known amount of the internal standard, this compound, is added to all samples, calibrators, and quality controls.

LC-MS/MS Analysis

The extracted samples are then analyzed by LC-MS/MS.

  • Liquid Chromatography (LC): The extract is injected into an LC system, where the components are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Tandem Mass Spectrometry (MS/MS): The separated components are introduced into the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for both Brorphine and this compound are monitored to ensure selectivity and accurate quantification.

Calibration and Quantification

A calibration curve is constructed by analyzing a series of calibrators with known concentrations of Brorphine. The concentration of Brorphine in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Brorphine using this compound as an internal standard.

Brorphine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Oral Fluid, Blood, Urine) Add_IS Addition of This compound Internal Standard Sample->Add_IS Spike Extraction Extraction (LLE, SPE, or FPSE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Brorphine Concentration Calibration_Curve->Quantification

Caption: General workflow for Brorphine quantification.

References

The Role of Brorphine-d7 in Precise and Accurate Quantification of a Potent Synthetic Opioid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances is paramount for forensic toxicology, clinical research, and drug monitoring. Brorphine, a potent synthetic opioid, requires highly sensitive and specific analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as Brorphine-d7, is a critical component in achieving reliable and defensible results in chromatographic-mass spectrometric assays.

This guide provides a comparative overview of the performance of this compound as an internal standard in the quantitative analysis of brorphine, supported by experimental data from published literature. We will delve into the principles of isotope dilution mass spectrometry, detail experimental protocols, and present a comparison with alternative quantification strategies.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (ID-MS) is widely recognized as a definitive method for the quantification of analytes in complex matrices. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process. This compound is an ideal internal standard as it is chemically identical to brorphine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled brorphine by the mass spectrometer.

The key advantage of this approach is the ability to compensate for variations in sample preparation, such as extraction efficiency and matrix effects, as well as instrumental variability. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved.

Performance Characteristics of this compound in a Validated LC-MS/MS Method

Table 1: Expected Performance of a Validated LC-MS/MS Method for Brorphine using this compound
Validation ParameterExpected Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (Bias) Within ±15% of the nominal concentration
Precision (CV%) < 15% (inter- and intra-day)
Recovery Consistent and reproducible
Matrix Effect Compensated by the internal standard

It is important to note that these are expected values, and actual performance may vary depending on the specific matrix (e.g., blood, urine, oral fluid), instrumentation, and extraction procedure.

Alternative Quantification Strategy: Standard Addition

In the absence of a readily available deuterated internal standard, or as an alternative approach, the method of standard addition can be employed for quantification. This technique involves dividing a sample into several aliquots and adding known, increasing amounts of a non-labeled brorphine standard to all but one of the aliquots. All samples are then analyzed, and the concentration of the analyte in the original sample is determined by extrapolating the linear regression of the analyte response versus the added standard concentration to the x-intercept.

A study by Krotulski et al. (2021) utilized this method for the quantification of brorphine in forensic casework.[1]

Table 2: Quantitative Data for Brorphine using Standard Addition in Forensic Casework
MatrixAverage Concentration (ng/mL)Median Concentration (ng/mL)Concentration Range (ng/mL)
Blood (n=20) 2.5 ± 3.11.10.1 - 10
Urine (n=20) 4.6 ± 7.61.60.2 - 23

Data from Krotulski AJ, Papsun DM, De Martinis BS, Logan BK. Brorphine—Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry. J Forensic Sci. 2021;66(2):664-676.[1]

While the standard addition method can effectively mitigate matrix effects, it is more labor-intensive and consumes more of the original sample compared to the single-point addition of a deuterated internal standard.

Comparison of Internal Standard Strategies

FeatureThis compound (Isotope Dilution)Standard Addition (Analyte Fortification)
Principle Addition of a stable isotope-labeled analog of the analyte.Addition of known amounts of the non-labeled analyte to sample aliquots.
Accuracy High, effectively corrects for matrix effects and procedural losses.High, effectively corrects for proportional matrix effects.
Precision High, robust against variations in sample preparation and instrument response.Good, but can be affected by the precision of standard additions.
Sample Consumption Minimal, requires a single aliquot per analysis.High, requires multiple aliquots of the same sample.
Throughput High, suitable for routine analysis of large sample batches.Low, more time-consuming and less practical for high-throughput screening.
Cost Higher initial cost for the deuterated standard.Lower cost for the non-labeled standard, but higher labor and instrument time costs.

Experimental Protocols

Hypothetical Experimental Protocol for Brorphine Quantification using this compound

This protocol is a generalized procedure based on common practices for the analysis of novel synthetic opioids in blood samples by LC-MS/MS.

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 1 mL of whole blood, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 0.1 M phosphate buffer (pH 6).

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 0.1 M phosphate buffer (pH 6).

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate brorphine from potential interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Brorphine: Precursor ion (Q1) m/z -> Product ions (Q3) m/z (specific transitions to be optimized).

      • This compound: Precursor ion (Q1) m/z -> Product ions (Q3) m/z (specific transitions to be optimized).

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Whole Blood Sample add_is Add this compound sample->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction ppt->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for Brorphine quantification.

Signaling Pathway of Opioid Receptor Activation

opioid_signaling Brorphine Brorphine MOR μ-Opioid Receptor Brorphine->MOR Agonist Binding Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Downstream Effects

Caption: Simplified Brorphine signaling pathway.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry represents the most robust and reliable approach for the accurate and precise quantification of brorphine in various biological matrices. While alternative methods like standard addition can be employed, the use of a deuterated internal standard offers superior efficiency, throughput, and reliability, making it the preferred choice for routine forensic and clinical applications. The development and validation of analytical methods employing this compound are crucial for a better understanding of the pharmacology and toxicology of this potent synthetic opioid.

References

Establishing the Limit of Detection and Quantification for Brorphine with Brorphine-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Brorphine, a potent novel synthetic opioid, with a focus on establishing its limit of detection (LOD) and limit of quantification (LOQ) using Brorphine-d7 as an internal standard. The data presented is compiled from various scientific studies and is intended to assist researchers in developing and validating analytical methods for this compound.

Data Presentation: Limit of Detection and Quantification

The following table summarizes the LOD and LOQ values for Brorphine and other novel synthetic opioids (NSOs) in various biological matrices, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for achieving the accuracy and precision required for these low detection limits.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Internal Standard Used
Brorphine Oral Fluid0.0150.05Not explicitly stated, but deuterated standards are standard practice.
U-47700Whole Blood0.1250.25Deuterated analog
FuranylfentanylWhole Blood0.0250.05Deuterated analog
CarfentanilWhole Blood0.0050.01Deuterated analog
FentanylBlood0.00032 - 0.0080.001 - 0.02Fentanyl-d5
Various NSOsOral Fluid510Deuterated analogs

Experimental Protocols

The following is a representative experimental protocol for the quantification of Brorphine in oral fluid using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of oral fluid, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay, typically in the range of 10-100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated oral fluid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 2% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Brorphine and this compound would be monitored. For example:

      • Brorphine: Q1 (precursor ion) -> Q3 (product ion 1), Q3 (product ion 2)

      • This compound: Q1 (precursor ion) -> Q3 (product ion 1), Q3 (product ion 2)

    • Collision Energy and other MS parameters: These would be optimized for each specific instrument to achieve maximum sensitivity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing oral_fluid Oral Fluid Sample add_is Add this compound Internal Standard oral_fluid->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap_recon Evaporation & Reconstitution elute->evap_recon lc_separation LC Separation evap_recon->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection quantification Quantification msms_detection->quantification lod_loq LOD/LOQ Determination quantification->lod_loq

Caption: Experimental workflow for Brorphine quantification.

Brorphine Signaling Pathway

Brorphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling cascades.

signaling_pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular brorphine Brorphine mor μ-Opioid Receptor (MOR) brorphine->mor Agonist Binding g_protein Gi/o Protein mor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition k_channel ↑ K+ Efflux (Hyperpolarization) g_protein->k_channel Activation ca_channel ↓ Ca2+ Influx g_protein->ca_channel Inhibition camp ↓ cAMP neuron ↓ Neuronal Excitability & Neurotransmitter Release k_channel->neuron ca_channel->neuron

Caption: Brorphine's action on the μ-opioid receptor signaling pathway.

Brorphine Analysis: A Comparative Guide to Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of Brorphine, a potent synthetic opioid. This document focuses on the linearity and range of assays utilizing Brorphine-d7 as an internal standard and compares its performance against the standard addition method.

The emergence of novel psychoactive substances (NPS), including highly potent synthetic opioids like Brorphine, presents a significant challenge for forensic and clinical toxicology laboratories. Accurate and reliable quantification of these substances is crucial for understanding their pharmacology, toxicology, and prevalence. This guide delves into the performance of two key quantitative methods for Brorphine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (this compound) and the standard addition method.

Method Comparison: this compound Internal Standard vs. Standard Addition

The use of a deuterated internal standard, such as this compound, is a widely accepted technique in quantitative mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response. The standard addition method, on the other hand, provides a robust alternative, particularly when a suitable internal standard is unavailable or when dealing with complex matrices that can cause significant signal suppression or enhancement.

Below is a summary of the validation parameters for two distinct LC-MS/MS-based methods for Brorphine quantification.

ParameterLC-MS/MS with this compound Internal Standard (Oral Fluid)LC-MS/MS with Standard Addition (Whole Blood)
Linearity Range 0.05 - 50 ng/mLNot explicitly stated, but successfully quantified Brorphine in a range of 0.1 - 10 ng/mL in authentic samples.
Coefficient of Determination (R²) ≥ 0.99> 0.98
Limit of Quantification (LOQ) 0.05 ng/mLNot explicitly stated
Limit of Detection (LOD) 0.015 ng/mLNot explicitly stated
Intra-day Precision (%RSD) < 15%Not explicitly stated
Inter-day Precision (%RSD) < 15%Not explicitly stated
Accuracy (% Bias) Within ±15%Not explicitly stated

Experimental Protocols

LC-MS/MS Method for Brorphine in Oral Fluid with this compound

This method is designed for the sensitive and selective quantification of Brorphine in oral fluid samples.

Sample Preparation:

  • To 1 mL of oral fluid, add the internal standard this compound.

  • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and water with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Brorphine and this compound are monitored for quantification and confirmation.

LC-MS/MS Method for Brorphine in Whole Blood using Standard Addition

This method is particularly useful for complex matrices like whole blood where matrix effects can be pronounced.

Sample Preparation:

  • Aliquots of the whole blood sample are taken.

  • One aliquot remains un-spiked, while the others are spiked with known, increasing concentrations of a Brorphine standard.

  • A suitable internal standard (if available, though not the deuterated analyte itself) can be added to all aliquots to monitor for extraction efficiency.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

  • The extracts are then analyzed by LC-MS/MS.

LC-MS/MS Parameters:

  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution with appropriate modifiers.

  • Mass Spectrometer: A high-resolution or triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Quantification:

A calibration curve is constructed by plotting the instrument response against the known concentration of the added Brorphine standard. The endogenous concentration of Brorphine in the sample is determined by extrapolating the linear regression line to the x-intercept.

Visualizing the Workflow

experimental_workflow cluster_IS LC-MS/MS with this compound Internal Standard cluster_SA LC-MS/MS with Standard Addition IS_Start Oral Fluid Sample IS_Spike Spike with this compound IS_Start->IS_Spike IS_SPE Solid-Phase Extraction (SPE) IS_Spike->IS_SPE IS_Elute Elution IS_SPE->IS_Elute IS_Dry Evaporation & Reconstitution IS_Elute->IS_Dry IS_LCMS LC-MS/MS Analysis IS_Dry->IS_LCMS SA_Start Whole Blood Sample SA_Aliquot Create Aliquots SA_Start->SA_Aliquot SA_Spike Spike Aliquots with Brorphine Standard SA_Aliquot->SA_Spike SA_Extract Extraction (LLE or SPE) SA_Spike->SA_Extract SA_LCMS LC-MS/MS Analysis SA_Extract->SA_LCMS SA_Quant Quantification via Extrapolation SA_LCMS->SA_Quant

Caption: Comparative workflow of Brorphine analysis methods.

Signaling Pathway of Opioid Receptor Activation

Brorphine, like other opioids, exerts its effects by acting as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). The following diagram illustrates the general signaling pathway initiated by the activation of the MOR by an opioid agonist like Brorphine.

opioid_signaling Brorphine Brorphine MOR Mu-Opioid Receptor (MOR) Brorphine->MOR binds & activates G_Protein Gi/o Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel K+ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia Resp_Dep Respiratory Depression

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Brorphine-d7 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of Brorphine-d7, a deuterated analog of the potent synthetic opioid Brorphine, against other potential alternatives, supported by established principles of bioanalytical method validation and experimental data expectations.

In the landscape of forensic toxicology and clinical research, the emergence of novel psychoactive substances (NPS) like Brorphine presents significant analytical challenges. The intricate nature of biological matrices such as blood, urine, and oral fluid necessitates the use of robust analytical methodologies, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its high sensitivity and selectivity.[1][2] A critical component of a validated LC-MS/MS method is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is clearly distinguishable by the mass spectrometer.

This compound, a stable isotope-labeled (SIL) internal standard, is designed to be the superior choice for the quantification of Brorphine. Its chemical structure is identical to Brorphine, with the exception of seven hydrogen atoms being replaced by deuterium. This subtle yet significant modification results in a higher mass-to-charge ratio (m/z), allowing for its distinct detection from the unlabeled Brorphine, while ensuring nearly identical physicochemical properties.

Unparalleled Specificity and Selectivity: A Head-to-Head Comparison

The performance of an internal standard is primarily evaluated based on its specificity and selectivity. Specificity refers to the ability of the method to detect and differentiate the analyte from other substances, including metabolites and other drugs.[3] Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

This compound excels in these aspects due to the principles of isotopic dilution. When compared to other potential internal standards, such as structurally similar compounds or non-related substances, its advantages become evident.

Internal Standard TypeAnalyteAdvantagesDisadvantages & Risks of Interference
This compound (Stable Isotope Labeled) Brorphine- Co-elutes with Brorphine, providing the most accurate correction for matrix effects and extraction variability.- Similar ionization efficiency to Brorphine.- Clearly distinguished by mass spectrometry due to the mass difference.- Potential for isotopic crosstalk if not properly optimized.[1][5]
Structurally Similar Opioid (e.g., a fentanyl analog) Brorphine- May have similar extraction recovery.- Different retention time, leading to inaccurate correction for matrix effects that are time-dependent.- Potential for different ionization suppression or enhancement.- Risk of natural occurrence in the sample, leading to biased results.
Non-related Compound Brorphine- Cost-effective.- Significant differences in retention time, extraction recovery, and ionization efficiency.- Does not effectively compensate for analyte-specific matrix effects.- High risk of inaccurate quantification.

As outlined in the bioanalytical method validation guidelines by the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), the absence of interfering components is accepted when the response is less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3][6] this compound is expected to meet these stringent criteria with ease.

Experimental Protocols for Evaluating Specificity and Selectivity

To empirically validate the superior performance of this compound, a series of experiments should be conducted as part of the bioanalytical method validation process.

Selectivity Assessment

Objective: To demonstrate that this compound does not suffer from interference from endogenous matrix components.

Protocol:

  • Matrix Selection: Obtain at least six different lots of the blank biological matrix (e.g., human plasma, urine) from individual donors.

  • Sample Preparation:

    • Prepare a blank sample (matrix only).

    • Prepare a zero sample (matrix spiked with this compound only).

  • Analysis: Analyze the samples using the developed LC-MS/MS method.

  • Acceptance Criteria: The response of any interfering peak at the retention time of this compound in the blank sample should be less than 5% of the mean peak area of this compound in the zero samples and calibration standards.[6]

Specificity and Cross-Reactivity Assessment

Objective: To ensure that this compound is not subject to interference from other structurally related compounds and that the method can differentiate Brorphine from its potential metabolites or co-administered drugs.

Protocol:

  • Interferent Selection: Prepare stock solutions of structurally similar opioids (e.g., fentanyl, carfentanil, U-47700), known metabolites of Brorphine (if available), and commonly co-administered drugs.

  • Sample Preparation:

    • Prepare blank matrix samples spiked with each potential interferent at a high concentration.

    • Prepare a low-level quality control (LQC) sample containing Brorphine at a low concentration and spike it with the high concentration of each potential interferent.

  • Analysis: Analyze the samples using the LC-MS/MS method.

  • Acceptance Criteria:

    • In the samples containing only the interferents, any signal at the mass transition of this compound should be less than 5% of the average this compound response in the calibration curve.

    • In the LQC samples spiked with interferents, the calculated concentration of Brorphine should be within ±15% of its nominal value.

Isotopic Crosstalk Evaluation

Objective: To assess the potential for the isotopic signal of Brorphine to contribute to the signal of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a blank matrix sample.

    • Prepare a sample containing only a high concentration of Brorphine (without this compound).

    • Prepare a sample containing only this compound.

  • Analysis: Analyze the samples and monitor the mass transitions for both Brorphine and this compound.

  • Acceptance Criteria: In the sample containing only high-concentration Brorphine, the signal detected in the this compound mass transition should be negligible (ideally below the limit of detection). Any observed crosstalk should be minimal and not affect the accuracy of the quantification.[1][5]

Visualizing the Workflow and Rationale

To further elucidate the experimental design and the logical basis for the high specificity of this compound, the following diagrams are provided.

Experimental_Workflow_for_Selectivity cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Blank Blank Matrix (n=6 lots) LC_MS Inject and Analyze Blank->LC_MS Zero Matrix + this compound Zero->LC_MS Interference_Check Check for Interference at This compound Retention Time LC_MS->Interference_Check Acceptance Response < 5% of IS Response in Calibrators Interference_Check->Acceptance Pass Rejection Response >= 5% Interference_Check->Rejection Fail

Caption: Workflow for assessing the selectivity of this compound.

Logical_Relationship_of_Specificity Brorphine Brorphine (Analyte) LC Liquid Chromatography Brorphine->LC Brorphine_d7 This compound (Internal Standard) Brorphine_d7->LC Quantification Accurate Quantification Brorphine_d7->Quantification Correction Interferent Potential Interferent (e.g., Fentanyl) Interferent->LC MS Mass Spectrometry (MS/MS) Interferent->MS No Interference Matrix Matrix Component Matrix->LC Matrix->MS Minimized Effect LC->MS Separation MS->Quantification Selective Detection (Different m/z)

Caption: Rationale for the high specificity of this compound in LC-MS/MS.

Conclusion

The use of a stable isotope-labeled internal standard is the cornerstone of robust and reliable bioanalytical quantification. This compound, by its very nature, offers the highest degree of specificity and selectivity for the analysis of Brorphine in complex biological matrices. Its identical chemical behavior during extraction and chromatography, coupled with its distinct mass spectrometric signature, ensures that it accurately corrects for analytical variability without introducing interference. While alternative internal standards may be considered, they inherently carry a greater risk of compromising data integrity. For researchers and scientists who demand the utmost confidence in their results, this compound stands as the unequivocal choice for the accurate quantification of Brorphine.

References

Robustness testing of analytical methods employing Brorphine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel synthetic opioids (NSOs) like Brorphine presents a significant challenge for analytical laboratories. Ensuring the accuracy and reliability of quantitative methods is paramount, particularly in forensic toxicology and clinical research. A key component of a robust analytical method is the choice of an appropriate internal standard. This guide provides a comparative overview of the performance of analytical methods for potent synthetic opioids, highlighting the advantages of using a deuterated internal standard like Brorphine-d7.

While direct comparative studies on the robustness of Brorphine analysis with and without this compound are not extensively published, this guide draws upon established principles of analytical method validation and data from studies on similar compounds to illustrate the benefits. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard, like this compound, is a form of the analyte where several hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical. This near-identical behavior is crucial for compensating for variations during sample preparation and analysis, leading to more accurate and precise results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the impact of the internal standard choice on method robustness, the following tables summarize typical validation parameters for the analysis of potent synthetic opioids using either a deuterated or a non-deuterated internal standard. The data is compiled from various studies on novel synthetic opioids.

Table 1: Comparison of Key Performance Characteristics

ParameterMethod with Deuterated Internal Standard (e.g., this compound)Method with Non-Deuterated (Structurally Similar) Internal Standard
Precision (%RSD) Typically < 10%Can be > 15%
Accuracy (%Bias) Typically within ± 10%Can be > ± 20%
Matrix Effects Effectively compensatedSignificant signal suppression or enhancement
Recovery Consistent and reproducibleMore variable
Robustness Less susceptible to minor variations in experimental conditionsMore susceptible to variations, leading to inconsistent results

Table 2: Robustness Testing - Impact of Method Variations

Varied ParameterTypical Impact on Method with Deuterated ISTypical Impact on Method with Non-Deuterated IS
Sample Preparation (e.g., extraction time, solvent volume) Minimal effect on final quantificationSignificant effect on analyte recovery and final quantification
LC Conditions (e.g., mobile phase composition, flow rate) Co-elution of analyte and IS minimizes impact on peak area ratioShift in retention time can lead to inaccurate integration and quantification
MS/MS Conditions (e.g., source temperature, collision energy) Ionization variations are compensated for by the co-eluting ISVariations in ionization efficiency directly impact the analyte signal

Experimental Protocols

Experimental Workflow for Robustness Testing

Robustness testing involves intentionally introducing small variations to the analytical method to assess its reliability. The following diagram illustrates a typical workflow.

A typical workflow for conducting robustness testing of an analytical method.
Sample Preparation: Solid-Phase Extraction (SPE) of Brorphine

Solid-phase extraction is a common technique for isolating analytes from complex biological matrices like blood or urine.

Protocol:

  • Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol and an appropriate buffer (e.g., phosphate buffer, pH 6).

  • Sample Loading: The biological sample (e.g., 1 mL of blood or urine), previously fortified with this compound, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a weak organic solvent.

  • Elution: Brorphine and this compound are eluted from the cartridge using an appropriate organic solvent mixture, often containing a small amount of a basic modifier (e.g., ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

The reconstituted sample is then injected into a liquid chromatography-tandem mass spectrometry system for separation and detection.

Typical Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Brorphine and this compound are monitored.

Brorphine's Mechanism of Action: Mu-Opioid Receptor Signaling

Brorphine, like other potent opioids, exerts its effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the simplified signaling pathway following Brorphine binding to the MOR.

Simplified signaling cascade following Brorphine binding to the mu-opioid receptor.

Conclusion

The use of a deuterated internal standard, such as this compound, is critical for developing robust and reliable analytical methods for the quantification of Brorphine. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability compared to non-deuterated internal standards. For laboratories involved in the analysis of potent novel synthetic opioids, the investment in a stable isotope-labeled internal standard is a key step towards ensuring the highest quality of data.

Performance of Brorphine-d7 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analytical performance for Brorphine-d7, a potent novel synthetic opioid, across different mass spectrometry systems. The information is compiled from various studies to offer insights into the capabilities of commonly used platforms for the detection and quantification of this compound.

Brorphine is a potent synthetic opioid that has emerged on the illicit drug market, necessitating sensitive and specific analytical methods for its detection in forensic and clinical settings. The deuterated internal standard, this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. The choice of mass spectrometer significantly impacts the achievable sensitivity, selectivity, and speed of analysis. This guide compares the performance of Brorphine analysis on different mass spectrometry platforms based on published experimental data.

Quantitative Performance Comparison

The following table summarizes the performance characteristics for the analysis of Brorphine using various mass spectrometry systems. While data for this compound is not always explicitly reported, the performance for the parent compound, Brorphine, is a reliable indicator and is presented here. Different mass analyzers, such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), offer distinct advantages.

Mass Spectrometer TypeAnalyteMatrixLLD / LOD (ng/mL)LLOQ (ng/mL)Linearity (ng/mL)Reference
LC-MS/MS (Triple Quadrupole) BrorphineOral Fluid0.0150.050.05 - 50[1]
LC-MS/MS (Triple Quadrupole) BrorphineBloodNot ReportedNot ReportedNot Reported[2][3]
LC-QTOF-MS (High-Resolution) BrorphineBlood/UrineNot ReportedNot ReportedNot Reported[2][3]
GC-MS/MS (Triple Quadrupole) Various OpiatesBlood1.0 - 2.52.5 - 5.02.5 - 1000[4]

LLD: Lower Limit of Detection; LOD: Limit of Detection; LLOQ: Lower Limit of Quantification.

Note: The data for GC-MS/MS is for other opiates and is included to provide a broader context of instrument capabilities for this class of compounds.

Experimental Methodologies

Accurate and reproducible analysis of this compound relies on robust experimental protocols. Below are summaries of typical methods employed in the analysis of Brorphine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Oral Fluid
  • Sample Preparation: Fabric Phase Sorptive Extraction (FPSE) is a sensitive and efficient sample preparation technique for Brorphine from oral fluid.[1]

  • Chromatography: Reverse-phase liquid chromatography is commonly used to separate Brorphine from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification, providing high sensitivity and selectivity.[1]

LC-MS/MS and LC-QTOF-MS for Analysis in Blood and Urine
  • Sample Preparation: A basic liquid-liquid extraction is a common method for preparing blood and urine samples for analysis.

  • Quantification (LC-MS/MS): A triple quadrupole instrument is utilized for the quantitative analysis of Brorphine.[2][3]

  • Metabolism Studies (LC-QTOF-MS): High-resolution mass spectrometry, such as a QTOF-MS, is employed for the identification of metabolites, taking advantage of its high mass accuracy.[2][3]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in this compound analysis and its mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine, Oral Fluid) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., LLE, SPE, FPSE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Reporting Reporting (Concentration) Quantification->Reporting

A typical experimental workflow for the analysis of this compound.

signaling_pathway Brorphine Brorphine MOR μ-Opioid Receptor (MOR) Brorphine->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation Ca Ca2+ Channels Gi->Ca Inhibition cAMP cAMP AC->cAMP Conversion Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca->Analgesia

Simplified signaling pathway of Brorphine as a μ-opioid receptor agonist.

Discussion

The choice of mass spectrometer for this compound analysis depends on the specific requirements of the study.

  • Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the gold standard for targeted quantification due to their high sensitivity and selectivity in MRM mode. The data presented for the analysis of Brorphine in oral fluid demonstrates the excellent limits of detection and quantification that can be achieved with this technology.[1]

  • High-Resolution Mass Spectrometers (HRMS - e.g., QTOF, Orbitrap): HRMS instruments provide high mass accuracy and resolution, making them ideal for the identification of unknown compounds, such as metabolites of Brorphine.[2][3] While they can also be used for quantification, their primary strength lies in untargeted screening and structural elucidation. The use of LC-QTOF-MS in the investigation of Brorphine metabolism highlights the utility of this platform.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While not specifically reported for Brorphine in the provided results, GC-MS is a well-established technique for the analysis of some opioids, particularly after derivatization.[4] However, for a non-volatile and thermally labile compound like Brorphine, LC-MS is generally the preferred method.

References

Safety Operating Guide

Navigating the Disposal of Brorphine-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent synthetic opioids like Brorphine-d7 is a critical component of laboratory safety and regulatory compliance. Due to its classification as a Schedule I controlled substance in the United States, stringent procedures must be followed to mitigate risks of diversion and environmental contamination.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of this compound is the first step in its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Name 1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
CAS Number 2831715-45-6
Molecular Formula C₂₀H₁₅D₇BrN₃O
Molecular Weight 407.4 g/mol
Purity ≥99% deuterated forms (d₁-d₇)
Solubility Soluble in DMSO and Ethanol
Regulatory Status Schedule I controlled substance in the United States

Experimental Protocols: A Step-by-Step Disposal Procedure

The disposal of this compound must be approached with the same rigor as any other experimental protocol. The following steps are based on best practices for the disposal of potent synthetic opioids and hazardous chemical waste in a research environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a designated area, preferably within a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For handling larger quantities or in situations with a risk of splashing, consider double-gloving and using a face shield.

  • Ensure that an opioid overdose reversal agent, such as naloxone, is readily available and that personnel are trained in its administration.

2. Deactivation of this compound (if feasible and permitted):

  • Consult with your institution's Environmental Health and Safety (EHS) department to determine if a chemical deactivation protocol is available and approved. Chemical deactivation can render the compound non-potent, but the specific reagents and procedure must be validated.

  • Common methods for the deactivation of opioids may involve treatment with strong oxidizing agents. However, the reactivity of this compound with such agents should be carefully considered to avoid uncontrolled reactions.[1]

3. Waste Segregation and Labeling:

  • All waste contaminated with this compound, including empty vials, contaminated PPE, and cleaning materials, must be segregated as hazardous and controlled substance waste.

  • Use a dedicated, leak-proof, and clearly labeled waste container. The label should include:

    • The words "Hazardous Waste" and "Controlled Substance Waste"

    • The full chemical name: "this compound"

    • The quantity of the substance

    • The date of accumulation

    • The relevant hazard symbols (e.g., toxic)

4. Disposal through a Licensed Hazardous Waste Contractor:

  • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that is authorized to handle and transport controlled substances.

  • Your institution's EHS department will have established procedures and contracts with such vendors.

  • Incineration at a USEPA-approved facility is the generally recommended method for the destruction of potent opioids to ensure complete decomposition.[2]

  • Maintain meticulous records of the disposal, including the date, quantity, and the name of the disposal company, in accordance with DEA regulations for controlled substances.

5. Documentation and Record-Keeping:

  • Accurate and up-to-date records are a legal requirement for all controlled substances.

  • Document every step of the disposal process in a dedicated logbook, from the initial weighing of the waste to the final handover to the disposal vendor.

  • These records should be readily available for inspection by the DEA and other regulatory agencies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Brorphine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe consult_ehs Consult Institutional EHS for Approved Disposal Protocol ppe->consult_ehs deactivation_q Is Chemical Deactivation an Approved Option? consult_ehs->deactivation_q deactivate Perform Validated Deactivation Protocol deactivation_q->deactivate Yes segregate Segregate All Contaminated Waste (Solid & Liquid) deactivation_q->segregate No deactivate->segregate label Label Waste Container: 'Hazardous & Controlled Substance Waste' segregate->label store Store Securely in Designated Area label->store contact_vendor Arrange Pickup with Licensed Hazardous Waste Contractor store->contact_vendor document Complete All Required Disposal Documentation (DEA Logs) contact_vendor->document end End: Waste Transferred for Incineration document->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable federal, state, and local regulations regarding the disposal of controlled substances and hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.